[1,2,4]triazolo[4,3-a]pyrazine
Description
The exact mass of the compound 1,2,4-Triazolo[4,3-a]pyrazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 68466. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-2-9-4-7-8-5(9)3-6-1/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSPJDGXKBDYIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80290402 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80290402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
274-82-8 | |
| Record name | 274-82-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68466 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2,4-Triazolo[4,3-a]pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80290402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Novel Triazolo[4,3-a]pyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic structure that forms the core of numerous biologically active compounds.[1] Its unique chemical properties make it a versatile building block in medicinal chemistry, leading to the development of agents with a wide array of therapeutic applications.[2] Derivatives of this scaffold have demonstrated significant potential as antibacterial, antimalarial, and anticancer agents, as well as potent enzyme inhibitors.[1][2][4] This technical guide provides an in-depth overview of the synthesis, characterization, and biological evaluation of novel triazolo[4,3-a]pyrazine derivatives, offering detailed experimental protocols and data for researchers in the field of drug discovery.
Core Synthesis Strategies
The synthesis of the triazolo[4,3-a]pyrazine core generally involves a multi-step process commencing with a substituted pyrazine. A common and effective strategy begins with the nucleophilic substitution of a leaving group on the pyrazine ring with hydrazine, followed by cyclization to form the fused triazole ring.
One widely adopted method starts with the commercially available 2,3-dichloropyrazine.[4][5] The initial step involves a nucleophilic reaction with hydrazine hydrate to replace one of the chlorine atoms, forming a hydrazinylpyrazine intermediate. This intermediate is then cyclized, often using an orthoester like triethoxymethane or triethyl orthoacetate, to yield the core triazolo[4,3-a]pyrazine structure.[4][5] This scaffold can then be further functionalized to generate a library of novel derivatives.
Another robust synthetic route utilizes ethyl trifluoroacetate and hydrazine hydrate to construct a key intermediate, 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine.[1][6] This approach is particularly valuable for creating derivatives containing a trifluoromethyl group, a common moiety in modern pharmaceuticals known for enhancing metabolic stability and binding affinity.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful synthesis and characterization of novel compounds. Below are methodologies for a key synthetic step and standard characterization techniques.
Protocol 1: Synthesis of 8-chloro-[1][2][3]triazolo[4,3-a]pyrazine (Key Intermediate)
This protocol is adapted from the synthetic route used for creating c-Met/VEGFR-2 inhibitors.[4][5]
-
Hydrazine Substitution:
-
Dissolve 2,3-dichloropyrazine (1.0 eq) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (N₂H₄·H₂O, 1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 85°C) and monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the mixture and remove the solvent under reduced pressure. The resulting crude product, 2-chloro-3-hydrazinylpyrazine, can be purified by recrystallization or used directly in the next step.
-
-
Cyclization:
-
Suspend the crude 2-chloro-3-hydrazinylpyrazine in triethoxymethane.
-
Heat the mixture to reflux (approximately 80°C) for several hours until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Collect the solid product by filtration, wash with a cold solvent (e.g., ethanol or diethyl ether), and dry under vacuum to yield 8-chloro-[1][2][3]triazolo[4,3-a]pyrazine.
-
Protocol 2: Compound Characterization
The identity and purity of the synthesized derivatives are confirmed using a combination of spectroscopic techniques.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
-
Process the spectra to identify characteristic peaks, chemical shifts (δ), and coupling constants (J) that confirm the molecular structure.
-
-
Mass Spectrometry (MS):
-
Dissolve a small amount of the compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using an electrospray ionization (ESI) mass spectrometer to obtain the mass-to-charge ratio (m/z) of the molecular ion ([M+H]⁺).[1]
-
High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by comparing the calculated and found molecular weights.[2]
-
-
Melting Point (mp):
-
Determine the melting point of the purified solid compounds using a standard melting point apparatus to assess purity.
-
Data Presentation and Characterization
Quantitative data from the characterization of synthesized compounds are summarized below for clear comparison.
Table 1: Spectroscopic Data for a Representative Derivative (Compound 2e) [1]
| Analysis Type | Data |
|---|---|
| Appearance | White solid |
| Yield | 65% |
| Melting Point | 106–108 °C |
| ¹H NMR (DMSO-d₆) | δ: 7.82–7.84 (2H, d, J = 8.5 Hz), 7.30–7.33 (2H, d, J = 8.5 Hz), 6.96–7.32 (5H, m), 4.50 (2H, s), 3.98–4.22 (5H, m), 3.80–3.82 (2H, m), 2.93–3.06 (2H, m) |
| ¹³C NMR (DMSO-d₆) | δ: 30.8, 33.2, 47.6, 49.7, 51.5, 64.2, 109.4, 112.5, 118.1, 119.3, 120.6, 122.1, 122.5, 125.4, 127.6, 130.3 (2C), 131.9 (2C), 136.9, 138.9, 143.6, 152.4, 172.1 |
| ESI-MS (m/z) | Calculated for [M]⁺: 547.38; Found: 547.16 |
| Elemental Analysis | Calculated for C₂₄H₂₂BrF₃N₆O (%): C, 52.66; H, 4.05; N, 15.35. Found (%): C, 52.82; H, 4.01; N, 15.27 |
Table 2: In Vitro Biological Activity of Selected Derivatives
| Compound ID | Target/Organism | Assay | Activity (IC₅₀ / MIC) | Reference |
|---|---|---|---|---|
| 17l | c-Met Kinase | Kinase Inhibition | IC₅₀ = 26.00 nM | [4][7] |
| 17l | VEGFR-2 Kinase | Kinase Inhibition | IC₅₀ = 2.6 µM | [4][7] |
| 17l | A549 Cancer Cell Line | Antiproliferative | IC₅₀ = 0.98 µM | [4][7] |
| 22i | c-Met Kinase | Kinase Inhibition | IC₅₀ = 48 nM | [8] |
| 22i | MCF-7 Cancer Cell Line | Antiproliferative | IC₅₀ = 0.15 µM | [8] |
| 2e | S. aureus | Antibacterial | MIC = 32 µg/mL | [1][3] |
| 2e | E. coli | Antibacterial | MIC = 16 µg/mL | [1][3] |
| 12m | Human Renin | Enzyme Inhibition | IC₅₀ = 1.7 nM |[9] |
Biological Activities and Signaling Pathways
Triazolo[4,3-a]pyrazine derivatives have been extensively studied for their therapeutic potential, particularly as kinase inhibitors in oncology. Many cancers are driven by the dysregulation of signaling pathways, and targeting key kinases within these pathways is a proven strategy for cancer therapy.[4]
Dual c-Met/VEGFR-2 Inhibition
The HGF/c-Met signaling pathway is a critical driver of tumor growth, invasion, and angiogenesis.[4] Similarly, the VEGFR-2 pathway is central to angiogenesis, the process by which tumors form new blood vessels to support their growth. Several novel[1][2][3]triazolo[4,3-a]pyrazine derivatives have been developed as potent dual inhibitors of both c-Met and VEGFR-2 kinases.[4][7] By simultaneously blocking these two pathways, these compounds can exert a powerful anti-tumor effect. For instance, compound 17l has been shown to induce cell cycle arrest at the G0/G1 phase and promote apoptosis in A549 lung cancer cells.[4][7]
Other Therapeutic Applications
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Antibacterial Activity: Certain derivatives exhibit promising activity against both Gram-positive and Gram-negative bacteria, with mechanisms potentially involving the disruption of bacterial cell membranes or the inhibition of DNA gyrase.[1]
-
Antimalarial Activity: As part of the Open Source Malaria (OSM) consortium, the triazolo[4,3-a]pyrazine scaffold (designated Series 4) has been investigated for its antimalarial properties, showing stability in human liver microsomes.[2]
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PARP Inhibition: Some derivatives have been identified as potent inhibitors of Poly-(ADP)-ribose polymerase (PARP1), a key enzyme in DNA repair.[10] This is a clinically validated strategy for treating cancers with deficiencies in homologous recombination, such as those with BRCA1/2 mutations.[10]
Conclusion
The[1][2][3]triazolo[4,3-a]pyrazine scaffold continues to be a highly productive template for the discovery of novel therapeutic agents. The synthetic routes are well-established and amenable to the creation of diverse chemical libraries. Standard characterization techniques reliably confirm the structures of new derivatives, and a growing body of literature highlights their significant potential across multiple disease areas, most notably in oncology. This guide provides a foundational resource for researchers aiming to explore and expand upon the rich medicinal chemistry of this important heterocyclic system.
References
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 5. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3- a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. 1,2,4-Triazolo[4,3-a]pyrazine derivatives with human renin inhibitory activity. 1. Synthesis and biological properties of alkyl alcohol and statine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unraveling the Molecular Architecture: A Technical Guide to the Spectroscopic Analysis of Substituted Triazolo[4,3-a]pyrazines
For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of the spectroscopic techniques used to characterize and elucidate the structure of substituted triazolo[4,3-a]pyrazines, a class of heterocyclic compounds with significant therapeutic potential.
The triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with diverse biological activities, including antibacterial and antimalarial properties.[1][2] The precise determination of the chemical structure of novel derivatives is paramount for understanding their structure-activity relationships and for advancing drug discovery efforts. This guide details the application of Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for the unambiguous structural characterization of these compounds, presenting key data in a structured format and outlining detailed experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the molecular framework of organic compounds. For substituted triazolo[4,3-a]pyrazines, ¹H and ¹³C NMR provide critical information about the electronic environment of individual atoms and their connectivity.
¹H and ¹³C NMR Data
The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the substituents on the triazolo[4,3-a]pyrazine core. The following tables summarize representative spectral data for a selection of substituted derivatives, showcasing the influence of different functional groups on the resonance frequencies of the core nuclei.
Table 1: ¹H NMR Spectroscopic Data for Selected Substituted Triazolo[4,3-a]pyrazines
| Compound | Solvent | H-5 (δ, ppm) | H-6 (δ, ppm) | Other Key Signals (δ, ppm) |
| 3-(4-(Difluoromethoxy)phenyl)-[1][3][4]triazolo[4,3-a]pyrazin-8-ol | DMSO-d₆ | 7.43 (d, J = 5.8 Hz) | 6.92 (d, J = 5.8 Hz) | 11.48 (br s, -OH), 7.91 (m, Ar-H), 7.42 (m, Ar-H), 7.40 (t, ²JHF = 73.6 Hz, -OCHF₂)[2] |
| 5-Chloro-3-[(4-difluoromethoxy)phenyl]-8-methyl-[1][3][4]triazolo[4,3-a]pyrazine | DMSO-d₆ | - | 7.91 (s) | 2.86 (s, -CH₃), 7.77 (m, Ar-H), 7.34 (m, Ar-H), 7.40 (t, ²JHF = 73.7 Hz, -OCHF₂)[2] |
| 3-(4-Chlorophenyl)-N-phenethyl-[1][3][4]triazolo[4,3-a]pyrazin-8-amine | Not Specified | 7.76 (d) | 7.38 (d) | 8.30 (t, J = 5.8 Hz, -NH), 7.93 (d, Ar-H), 7.69 (d, Ar-H), 3.74 (m, -CH₂-), 2.98 (t, -CH₂-)[5] |
| Compound 2e from a study on antibacterial agents | CDCl₃ | Not specified | Not specified | 8.45 (s), 7.44 (d, J = 8.5 Hz), 7.23–7.32 (m), 7.16 (s), 6.96–7.04 (m), 4.12–4.62 (m), 3.74–3.91 (m), 3.26–3.56 (m), 2.80–3.09 (m)[1] |
| A 3-(trifluoromethyl) derivative | DMSO-d₆ | Not specified | Not specified | 7.01–7.35 (m), 6.25–6.51 (m), 4.10–4.38 (m), 3.11–3.83 (m), 2.85–3.04 (m)[1] |
Table 2: ¹³C NMR Spectroscopic Data for Selected Substituted Triazolo[4,3-a]pyrazines
| Compound | Solvent | C-3 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | C-8 (δ, ppm) | C-9a (δ, ppm) | Other Key Signals (δ, ppm) |
| 3-(4-(Difluoromethoxy)phenyl)-[1][3][4]triazolo[4,3-a]pyrazin-8-ol | DMSO-d₆ | Not Assigned | 103.9 | 118.7 | 153.0 | 145.3 | 152.5 (t, ³JCF = 3.3 Hz), 130.4, 122.6, 119.2, 116.1 (t, ¹JCF = 258.7 Hz)[2] |
| 5-Chloro-3-[(4-difluoromethoxy)phenyl]-8-methyl-[1][3][4]triazolo[4,3-a]pyrazine | DMSO-d₆ | 147.4 | 119.8 | 128.5 | 151.5 | 146.7 | 20.2 (-CH₃), 116.2 (t, ¹JCF = 258.5 Hz), 117.5, 124.0, 133.3, 152.5 (t, ³JCF = 3.3 Hz)[2] |
| 3-(4-Chlorophenyl)-N-phenethyl-[1][3][4]triazolo[4,3-a]pyrazin-8-amine | Not Specified | Not Assigned | Not Assigned | Not Assigned | 147.9 | 139.7 | Not Specified[5] |
| Compound 2e from a study on antibacterial agents | CDCl₃ | Not Assigned | Not Assigned | Not Assigned | Not Assigned | Not Assigned | 170.9, 152.8, 143.7, 140.5, 137.1, 129.4 (2C), 128.7 (2C), 127.6, 126.6, 124.8, 122.8, 120.5, 119.1, 118.2, 112.6, 109.1, 63.2, 51.7, 49.8, 47.6, 33.4, 30.6[1] |
| A 3-(trifluoromethyl) derivative | DMSO-d₆ | Not Assigned | Not Assigned | Not Assigned | Not Assigned | Not Assigned | 170.7, 152.5, 146.8, 143.5, 143.1, 138.6, 129.3 (2C), 128.4 (2C), 126.7, 118.0, 110.9, 110.1, 59.6, 49.3, 47.2, 46.7, 38.4, 33.0[1] |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the molecular formula. Fragmentation patterns observed in the mass spectrum offer valuable clues about the compound's structure.
Mass Spectrometry Data
Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of triazolo[4,3-a]pyrazine derivatives, typically observing the protonated molecule [M+H]⁺.
Table 3: Mass Spectrometry Data for Selected Substituted Triazolo[4,3-a]pyrazines
| Compound | Ionization Mode | Calculated m/z | Found m/z |
| 3-(4-(Difluoromethoxy)phenyl)-5-[2-(trimethylsilyl)ethoxy]-[1][3][4]triazolo[4,3-a]pyrazine | (+)-HRESIMS | 379.1396 [M+H]⁺ | 379.1396[2] |
| Compound 2e from a study on antibacterial agents | ESI-MS | 469.48 [M+H]⁺ | 469.40[1] |
| A 3-(trifluoromethyl) derivative | ESI-MS | 420.41 [M+H]⁺ | 420.28[1] |
| A Boc-L-tryptophan derivative | ESI-MS | 479.48 [M+H]⁺ | 479.34[1] |
| A bromo-substituted derivative | ESI-MS | 547.38 [M]⁺ | 547.16[1] |
| A 4-oxo-pyridazinone derivative (21a) | TOF MS ES+ | 426.1315 [M+H]⁺ | 426.1316[6] |
| A 4-oxo-pyridazinone derivative (21b) | TOF MS ES+ | 478.0831 [M+H]⁺ | 478.0830[6] |
The fragmentation of the triazolo[4,3-a]pyrazine core is influenced by the nature and position of its substituents. For instance, the introduction of a carbonyl or thiocarbonyl group at the 3-position often leads to the predominant loss of the triazole ring during fragmentation.[4] In contrast, a 3-amino substituent can result in the initial elimination of cyanamide.[4]
Experimental Protocols
Detailed and reproducible experimental procedures are crucial for obtaining high-quality spectroscopic data. The following sections outline generalized protocols for NMR and MS analysis of substituted triazolo[4,3-a]pyrazines, compiled from various research articles.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified triazolo[4,3-a]pyrazine derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Parameters (General for a 400 or 500 MHz Spectrometer):
-
¹H NMR:
-
Acquire the spectrum at room temperature.
-
Set the spectral width to approximately 16 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire a sufficient number of scans (typically 16-64) to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to approximately 200-250 ppm.
-
Use a pulse angle of 45-90 degrees.
-
Set the relaxation delay to 2-5 seconds.
-
A larger number of scans (typically 1024 or more) is required due to the lower natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C; DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling patterns (multiplicity and coupling constants, J) to deduce the connectivity of protons.
-
Mass Spectrometry (ESI-MS) Protocol
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be compatible with electrospray ionization.
-
A small amount of formic acid (e.g., 0.1%) may be added to the solution to promote protonation and enhance the signal in positive ion mode.
-
-
Instrument Parameters (General for an ESI-TOF or ESI-QTOF Mass Spectrometer):
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Positive ion mode is typically used to detect [M+H]⁺ ions.
-
Capillary Voltage: Set between 3.5 and 4.5 kV.
-
Drying Gas: Use nitrogen at a flow rate of 8-12 L/min.
-
Drying Gas Temperature: Set between 300 and 350 °C.
-
Fragmentor Voltage: A lower voltage (e.g., 70 V) is used for obtaining the molecular ion, while higher voltages can be applied to induce fragmentation for structural analysis.
-
Mass Range: Scan a range appropriate for the expected molecular weight of the compound (e.g., m/z 100-1000).
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion (e.g., [M+H]⁺).
-
For high-resolution data, compare the accurate mass with the calculated mass for the proposed elemental composition to confirm the molecular formula.
-
Analyze the fragmentation pattern (if any) to gain further structural insights.
-
Visualizing the Analytical Workflow
A systematic workflow is essential for the efficient and accurate spectroscopic analysis of novel compounds. The following diagram, generated using Graphviz, illustrates the logical flow from sample synthesis to final structure elucidation.
References
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Triazolopyrazine Antimalarial Compounds [mdpi.com]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
The Triazolo[4,3-a]pyrazine Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. This nitrogen-rich bicyclic structure serves as a versatile template for the design of therapeutic agents targeting a wide array of diseases. Its unique electronic and steric properties allow for diverse substitutions, enabling the fine-tuning of pharmacological profiles. Triazolo[4,3-a]pyrazine derivatives have demonstrated a broad spectrum of biological activities, including antidiabetic, anticancer, antibacterial, and antimalarial properties, making this scaffold a cornerstone in the development of novel therapeutics. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of compounds based on the triazolo[4,3-a]pyrazine core, along with detailed experimental protocols and quantitative data to aid researchers in this dynamic field.
Synthesis of the Triazolo[4,3-a]pyrazine Core
The synthesis of the triazolo[4,3-a]pyrazine scaffold can be achieved through various synthetic routes. A common and effective method involves the cyclization of a pyrazine precursor bearing a hydrazine moiety. The following is a generalized synthetic workflow for the preparation of a key intermediate, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride, which is a crucial building block for many medicinal chemistry applications, including the synthesis of the DPP-IV inhibitor Sitagliptin.
Caption: General synthetic workflow for a key triazolo[4,3-a]pyrazine intermediate.
A more detailed, multi-step synthesis often commences with commercially available starting materials, as outlined in the experimental protocols section. The versatility of this core structure allows for the introduction of various substituents at different positions, leading to a diverse library of compounds for biological screening.
Biological Activities and Therapeutic Applications
The triazolo[4,3-a]pyrazine scaffold is a privileged structure in drug discovery, with derivatives showing efficacy in a range of therapeutic areas.
Antidiabetic Activity: DPP-IV Inhibition
One of the most notable applications of the triazolo[4,3-a]pyrazine scaffold is in the development of dipeptidyl peptidase-IV (DPP-IV) inhibitors for the treatment of type 2 diabetes. DPP-IV is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin secretion. Inhibition of DPP-IV prolongs the action of incretins, leading to improved glycemic control. Sitagliptin, a potent and selective DPP-IV inhibitor, features the 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine core.
Caption: Signaling pathway of DPP-IV inhibition.
Table 1: In Vitro DPP-IV Inhibitory Activity of Selected Triazolotriazine Derivatives
| Compound | DPP-IV IC50 (µM) | Selectivity over DPP-8 | Selectivity over DPP-9 |
| 15q | 28.05 | 8-10 fold | 8-10 fold |
Data sourced from a study on triazolotriazine derivatives as DPP-IV inhibitors.[4]
Anticancer Activity: c-Met and VEGFR-2 Inhibition
The triazolo[4,3-a]pyrazine scaffold has been successfully employed to develop potent inhibitors of receptor tyrosine kinases (RTKs) that are crucial for tumor growth and angiogenesis, such as c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2).[2][3][5] Dysregulation of the HGF/c-Met and VEGF/VEGFR-2 signaling pathways is implicated in numerous cancers, promoting cell proliferation, survival, migration, and angiogenesis.[6] Dual inhibition of these pathways is a promising strategy to overcome resistance to anti-angiogenic therapies.[6]
Caption: Dual inhibition of c-Met and VEGFR-2 signaling pathways.
Table 2: In Vitro c-Met and VEGFR-2 Kinase Inhibitory Activities and Antiproliferative Activities of Selected[1][2][3]triazolo[4,3-a]pyrazine Derivatives [2][3]
| Compound | c-Met IC50 (nM) | VEGFR-2 IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | HeLa IC50 (µM) |
| 17a | 55 | - | - | - | - |
| 17e | 77 | - | - | - | - |
| 17l | 26.00 | 2.6 | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 |
| 22i | 48 | - | 0.83 ± 0.07 | 0.15 ± 0.08 | 2.85 ± 0.74 |
| Foretinib | - | - | - | - | - |
Note: "-" indicates data not available in the cited source.
Antibacterial Activity
Derivatives of the triazolo[4,3-a]pyrazine scaffold have demonstrated promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[7][8] The mechanism of action is thought to involve the disruption of bacterial cell membrane integrity and inhibition of essential enzymes like DNA gyrase.
Table 3: In Vitro Antibacterial Activity of Selected Triazolo[4,3-a]pyrazine Derivatives [7]
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 2e | 32 | 16 |
| Ampicillin (Control) | 32 | 8 |
Antimalarial Activity
The triazolo[4,3-a]pyrazine scaffold has emerged as a promising chemotype in the search for new antimalarial agents, particularly those effective against drug-resistant strains of Plasmodium falciparum.[9][10][11] Compounds from this class are believed to target the parasite's cation ATPase PfATP4, which is essential for maintaining low cytosolic Na+ concentrations.[8][12][13] Inhibition of PfATP4 leads to a disruption of ion homeostasis and ultimately parasite death.[12]
Caption: PfATP4 inhibition by triazolo[4,3-a]pyrazine derivatives.
Table 4: In Vitro Antimalarial Activity of Selected Triazolopyrazine Derivatives [9][10][11][14]
| Compound | P. falciparum 3D7 IC50 (µM) | P. falciparum Dd2 IC50 (µM) | Cytotoxicity (HEK293) at 80 µM |
| 10 | 9.90 | - | No toxicity |
| 11 | - | - | No toxicity |
| 12 | - | - | No toxicity |
| 13 | - | - | - |
| 14 | 23.30 | - | - |
| Ether-linked compounds (4-6) | 0.2 - 1.2 | - | No toxicity |
| Methylated ether derivative (12) | >90% inhibition not observed | - | - |
Note: "-" indicates data not available in the cited source.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
General Procedure for the Synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Hydrochloride
This protocol describes a common route to a key intermediate.
-
Step 1: Synthesis of 2-Hydrazinopyrazine: To a solution of 2-chloropyrazine in a suitable solvent (e.g., ethanol), add hydrazine hydrate. The reaction mixture is stirred, and the pH is adjusted to 6. Impurities are removed to yield 2-hydrazinopyrazine.
-
Step 2: Synthesis of 3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine: To a solution of 2-hydrazinopyrazine in a solvent like chlorobenzene, add trifluoroacetic anhydride with stirring. The mixture is heated, and methanesulfonic acid is added. The reaction is refluxed, and trifluoroacetic acid is distilled off. After reaction completion, the mixture is concentrated under reduced pressure. The pH is adjusted to 12, and the organic phase is separated and purified.
-
Step 3: Synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine: The product from Step 2 is dissolved in ethanol and subjected to hydrogenation in a high-pressure kettle using a palladium on carbon (Pd/C) catalyst under a nitrogen atmosphere. After the reaction, the catalyst is filtered off, and the solution is concentrated.
-
Step 4: Formation of the Hydrochloride Salt: The residue from Step 3 is mixed with an ethanolic solution of hydrogen chloride. The mixed solution is stirred, and the resulting precipitate is collected by filtration, washed, and dried to a constant weight to yield the final product.[15]
In Vitro Antibacterial Activity Assay (Microbroth Dilution Method)
This assay determines the Minimum Inhibitory Concentration (MIC) of a compound.[7]
-
Preparation of Bacterial Suspension: Prepare a bacterial suspension of the test organisms (S. aureus and E. coli) and adjust the turbidity to match a 0.5 McFarland standard.
-
Serial Dilution of Compounds: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro DPP-IV Inhibition Assay
This fluorescence-based assay is used to screen for DPP-IV inhibitors.[4][16]
-
Reagent Preparation: Prepare solutions of the test compounds, recombinant human DPP-IV enzyme, and the fluorogenic substrate Gly-Pro-AMC in an appropriate buffer (e.g., Tris-HCl).
-
Enzyme and Inhibitor Incubation: In a 96-well plate, mix the test compound at various concentrations with the DPP-IV enzyme solution. Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Substrate Addition: Add the Gly-Pro-AMC substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate for a further period (e.g., 30-60 minutes) at 37°C.
-
Fluorescence Measurement: Measure the fluorescence of the liberated aminomethylcoumarin (AMC) using a microplate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.
In Vitro c-Met/VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of the kinases. A common method is a luminescence-based assay like the ADP-Glo™ Kinase Assay.[15][17][18][19][20][21][22][23]
-
Reagent Preparation: Prepare solutions of recombinant human c-Met or VEGFR-2 kinase, a suitable kinase substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase assay buffer.
-
Inhibitor Addition: Add the test compounds at various concentrations to the wells of a 96-well plate.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the kinase enzyme and ATP to the wells.
-
Incubation: Incubate the plate at room temperature or 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to the kinase activity) using a detection reagent like ADP-Glo™. This involves a two-step process of adding the ADP-Glo™ Reagent to deplete unused ATP, followed by the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of kinase activity relative to a control without inhibitor and determine the IC50 value from the dose-response curve.
In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)
This assay is widely used to determine the 50% inhibitory concentration (IC50) of a compound against the erythrocytic stages of Plasmodium falciparum.[1][24][25][26][27]
-
Parasite Culture: Maintain a synchronized culture of P. falciparum (e.g., 3D7 or Dd2 strains) in human erythrocytes.
-
Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well plate.
-
Parasite Addition: Add the parasitized erythrocytes to the wells.
-
Incubation: Incubate the plates for 72 hours in a gassed (5% CO2, 5% O2, 90% N2), humidified incubator at 37°C.
-
Lysis and Staining: After incubation, lyse the cells and stain the parasite DNA by adding a lysis buffer containing SYBR Green I dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percentage of parasite growth inhibition and determine the IC50 value.
Conclusion
The triazolo[4,3-a]pyrazine scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives underscore its status as a privileged core structure. From the well-established success in developing DPP-IV inhibitors for diabetes to the promising potential in creating novel anticancer, antibacterial, and antimalarial agents, the therapeutic applications of this scaffold are vast and continue to expand. The detailed information on synthesis, biological evaluation, and mechanisms of action provided in this guide is intended to serve as a valuable resource for researchers dedicated to the discovery and development of next-generation therapeutics based on the versatile triazolo[4,3-a]pyrazine framework. Further exploration of structure-activity relationships and the application of modern drug design principles will undoubtedly lead to the identification of new and improved clinical candidates built upon this remarkable scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3- a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anti-diabetic activity of triazolotriazine derivatives as dipeptidyl peptidase-4 (DPP-4) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. malariaworld.org [malariaworld.org]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. Antimalarials Targeting the Malaria Parasite Cation ATPase P. falciparum ATP4 (PfATP4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. VEGFR2 inhibition assay [bio-protocol.org]
- 21. Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. dovepress.com [dovepress.com]
- 24. phytopharmajournal.com [phytopharmajournal.com]
- 25. In vitro antiplasmodial activity of selected plants from the Colombian North Coast with low cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Frontiers | Development in Assay Methods for in Vitro Antimalarial Drug Efficacy Testing: A Systematic Review [frontiersin.org]
- 27. benchchem.com [benchchem.com]
In Silico Prediction of Triazolo[4,3-a]pyrazine Bioactivity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic structure that forms the core of numerous biologically active compounds. Its derivatives have demonstrated a wide spectrum of therapeutic potential, including roles as anticancer, antibacterial, and antimalarial agents. The computational, or in silico, prediction of the bioactivity of these compounds plays a pivotal role in modern drug discovery, enabling the rapid screening of virtual libraries, optimization of lead compounds, and elucidation of mechanisms of action, thereby accelerating the development of novel therapeutics.
This technical guide provides an in-depth overview of the in silico methods used to predict the bioactivity of triazolo[4,3-a]pyrazine derivatives, supported by experimental data and detailed methodologies.
Biological Activities and Molecular Targets
Triazolo[4,3-a]pyrazine derivatives have been investigated for a variety of biological activities. A significant area of research has focused on their potential as kinase inhibitors, particularly targeting c-Met and VEGFR-2, which are key regulators of cancer progression. Additionally, these compounds have shown promise as antibacterial agents by targeting bacterial topoisomerase IV and as antitubercular agents through the inhibition of MmpL3.
Quantitative Bioactivity Data
The following tables summarize the quantitative bioactivity of representative triazolo[4,3-a]pyrazine derivatives against various molecular targets and cell lines.
Table 1: Anticancer and Kinase Inhibitory Activity of Triazolo[4,3-a]pyrazine Derivatives [1][2]
| Compound ID | c-Met IC₅₀ (nM) | VEGFR-2 IC₅₀ (µM) | A549 IC₅₀ (µM) | MCF-7 IC₅₀ (µM) | Hela IC₅₀ (µM) |
| 17l | 26.00 | 2.6 | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 |
| Foretinib (Control) | - | - | - | - | - |
Table 2: Antibacterial Activity of Triazolo[4,3-a]pyrazine Derivatives [3]
| Compound ID | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| 2e | 32 | 16 |
| Ampicillin (Control) | 32 | 8 |
In Silico Prediction Methodologies
A variety of computational techniques are employed to predict the bioactivity of triazolo[4,3-a]pyrazine derivatives. These methods can be broadly categorized into structure-based and ligand-based approaches.
Molecular Docking
Molecular docking is a structure-based method that predicts the preferred orientation of a ligand when bound to a receptor. This technique provides insights into the binding mode and affinity of a compound.
Experimental Protocol: Molecular Docking of Triazolo[4,3-a]pyrazine Derivatives against c-Met and VEGFR-2 [1]
-
Protein Preparation:
-
Obtain the crystal structures of c-Met (PDB ID: 3LQ8) and VEGFR-2 (PDB ID: 4ASD) from the Protein Data Bank.
-
Remove water molecules and heteroatoms from the protein structures.
-
Add polar hydrogen atoms and assign Kollman charges.
-
-
Ligand Preparation:
-
Draw the 2D structures of the triazolo[4,3-a]pyrazine derivatives.
-
Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign Gasteiger charges to the ligand atoms.
-
-
Docking Simulation:
-
Define the active site of the receptor based on the co-crystallized ligand or through binding site prediction algorithms.
-
Generate a grid box encompassing the active site.
-
Perform the docking simulation using software such as AutoDock. The Lamarckian genetic algorithm is a commonly used search algorithm.
-
-
Analysis of Results:
-
Analyze the docking poses based on their binding energy and interactions with the receptor.
-
Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio.
-
Table 3: Predicted Binding Interactions of Compound 17l with c-Met and VEGFR-2 [1]
| Target | Interacting Residues | Interaction Type |
| c-Met (3LQ8) | MET1160, ASP1222, TYR1230 | Hydrogen Bond |
| VEGFR-2 (4ASD) | CYS919, ASP1046 | Hydrogen Bond |
Quantitative Structure-Activity Relationship (QSAR)
QSAR is a ligand-based approach that correlates the biological activity of a series of compounds with their physicochemical properties or molecular descriptors. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful.
Methodology: 3D-QSAR Study of Triazolo[4,5-b]pyrazine c-Met Inhibitors [4]
-
Dataset Preparation:
-
Collect a dataset of triazolo[4,5-b]pyrazine derivatives with their experimentally determined IC₅₀ values against c-Met.
-
Divide the dataset into a training set for model generation and a test set for model validation.
-
-
Molecular Modeling and Alignment:
-
Build the 3D structures of all compounds and perform energy minimization.
-
Align the molecules based on a common scaffold.
-
-
Descriptor Calculation:
-
For CoMFA, calculate steric and electrostatic fields around the aligned molecules.
-
For CoMSIA, in addition to steric and electrostatic fields, calculate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.
-
-
Model Generation and Validation:
-
Use Partial Least Squares (PLS) analysis to generate the QSAR models.
-
Validate the models using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²).
-
The predictive power of the model is assessed using the test set.
-
Pharmacophore Modeling
Pharmacophore modeling is another ligand-based technique that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups, aromatic rings) required for biological activity.
Methodology: Pharmacophore Model Generation
-
Training Set Selection:
-
Select a set of active triazolo[4,3-a]pyrazine derivatives with diverse structures.
-
-
Conformational Analysis:
-
Generate a representative set of low-energy conformers for each molecule in the training set.
-
-
Pharmacophore Hypothesis Generation:
-
Align the conformers of the active molecules and identify common chemical features.
-
Generate pharmacophore hypotheses based on these common features.
-
-
Model Validation:
-
Validate the generated pharmacophore models by screening a database containing known active and inactive compounds. A good model should be able to distinguish between actives and inactives.
-
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways in which the molecular targets are involved is crucial for elucidating the mechanism of action of the inhibitors.
c-Met Signaling Pathway
The c-Met receptor tyrosine kinase, upon binding to its ligand, hepatocyte growth factor (HGF), activates several downstream signaling pathways, including the RAS-MAPK and PI3K-Akt pathways, which are involved in cell proliferation, survival, and migration.[5][6][7]
Caption: Simplified c-Met signaling pathway.
VEGFR-2 Signaling Pathway
Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Binding of VEGF-A to VEGFR-2 leads to the activation of downstream pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways, promoting endothelial cell proliferation, survival, and migration.[8][9][10]
Caption: Simplified VEGFR-2 signaling pathway.
In Silico to In Vitro Experimental Workflow
The integration of in silico prediction with in vitro validation is a cornerstone of modern drug discovery.
Caption: Integrated in silico and experimental workflow.
Conclusion
The in silico prediction of bioactivity for triazolo[4,3-a]pyrazine derivatives is a powerful and indispensable component of the drug discovery process. By leveraging computational tools such as molecular docking, QSAR, and pharmacophore modeling, researchers can efficiently design and prioritize novel compounds with enhanced potency and selectivity. The integration of these predictive methods with experimental validation accelerates the identification of promising drug candidates and provides a deeper understanding of their mechanisms of action at a molecular level. As computational power and algorithmic sophistication continue to advance, the role of in silico prediction in the development of next-generation therapeutics based on the triazolo[4,3-a]pyrazine scaffold will undoubtedly expand.
References
- 1. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 2. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of triazolo[4,5-b]pyrazine derivatives as hepatocyte growth factor receptor inhibitors through structure-activity relationships and molecular docking simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 6. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 9. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 10. commerce.bio-rad.com [commerce.bio-rad.com]
The Emergence of Triazolo[4,3-a]pyrazines as Potent Kinase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel therapeutic agents in oncology has led to the exploration of diverse chemical scaffolds. Among these, the triazolo[4,3-a]pyrazine core has emerged as a privileged structure, demonstrating significant potential as a versatile platform for the design of potent kinase inhibitors. This in-depth technical guide provides a comprehensive overview of the discovery, mechanism of action, and experimental evaluation of triazolo[4,3-a]pyrazine derivatives, with a particular focus on their activity against key oncogenic kinases such as c-Met and VEGFR-2.
Introduction to Triazolo[4,3-a]pyrazine Kinase Inhibitors
Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. The triazolo[4,3-a]pyrazine scaffold has proven to be a promising starting point for the development of small molecule kinase inhibitors. Its rigid, bicyclic structure provides a solid framework for the strategic placement of various substituents to achieve high potency and selectivity.
Recent research has highlighted the efficacy of triazolo[4,3-a]pyrazine derivatives as inhibitors of several receptor tyrosine kinases implicated in tumor progression and angiogenesis. Notably, derivatives of this scaffold have shown potent inhibitory activity against c-Met (hepatocyte growth factor receptor) and VEGFR-2 (vascular endothelial growth factor receptor 2), both of which are key drivers of cancer cell proliferation, survival, invasion, and the formation of new blood vessels that supply tumors.
Quantitative Analysis of Inhibitory Activity
The potency of triazolo[4,3-a]pyrazine derivatives has been quantified through various in vitro assays. The following tables summarize the inhibitory concentrations (IC50) of selected compounds against their target kinases and various cancer cell lines, providing a comparative view of their efficacy.
Table 1: In Vitro Kinase Inhibitory Activity of Selected Triazolo[4,3-a]pyrazine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| 17l | c-Met | 26.00 | Foretinib | - |
| VEGFR-2 | 2600 | |||
| 17a | c-Met | 55 | Foretinib | - |
| 17e | c-Met | 77 | Foretinib | - |
| 21i | c-Met | 55 | Foretinib | 19 |
| 22i | c-Met | 48 | Foretinib | 19 |
| 21f | c-Met | 95 | Foretinib | 19 |
| 22g | c-Met | 89 | Foretinib | 19 |
Data sourced from publicly available research.[1][2]
Table 2: Anti-proliferative Activity of Selected Triazolo[4,3-a]pyrazine Derivatives against Cancer Cell Lines
| Compound ID | A549 (Lung) IC50 (µM) | MCF-7 (Breast) IC50 (µM) | HeLa (Cervical) IC50 (µM) |
| 17l | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 |
| 22i | 0.83 ± 0.07 | 0.15 ± 0.08 | 2.85 ± 0.74 |
Data sourced from publicly available research.[1][2][3]
Key Signaling Pathways Targeted by Triazolo[4,3-a]pyrazine Inhibitors
The therapeutic potential of these inhibitors stems from their ability to modulate critical signaling cascades that drive tumorigenesis.
The c-Met Signaling Pathway
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, survival, motility, and invasion.[4] Aberrant activation of the HGF/c-Met axis is implicated in the development and progression of numerous cancers.[5] Triazolo[4,3-a]pyrazine inhibitors block the ATP-binding site of the c-Met kinase domain, thereby preventing its autophosphorylation and the subsequent activation of downstream signaling pathways such as the RAS/MAPK and PI3K/Akt pathways.[5]
The VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis.[6] The binding of VEGF to VEGFR-2 triggers its dimerization and autophosphorylation, initiating downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival.[7][8] By inhibiting VEGFR-2, triazolo[4,3-a]pyrazine compounds can effectively suppress tumor-induced angiogenesis.
Detailed Experimental Protocols
The characterization of triazolo[4,3-a]pyrazine kinase inhibitors involves a series of standardized in vitro assays.
In Vitro Kinase Inhibition Assay (c-Met and VEGFR-2)
Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of the target kinase.
Methodology:
-
Reagents and Materials: Recombinant human c-Met or VEGFR-2 kinase domain, a suitable kinase substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase assay buffer, test compounds, and a detection reagent (e.g., Kinase-Glo®).[9][10]
-
Procedure: a. Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO). b. In a 96-well plate, add the kinase, the substrate, and the test compound at various concentrations. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at room temperature for a specified period (e.g., 45-60 minutes). e. Stop the reaction and measure the remaining ATP using a luminescent detection reagent. f. The luminescence signal is inversely proportional to the kinase activity. g. Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of the compounds on cancer cell lines.
Methodology:
-
Reagents and Materials: Cancer cell lines (e.g., A549, MCF-7, HeLa), cell culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, and a solubilizing agent (e.g., DMSO).[11][12]
-
Procedure: a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours). c. Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. d. Add a solubilizing agent to dissolve the formazan crystals. e. Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. f. The absorbance is directly proportional to the number of viable cells. g. Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.
Cell Cycle Analysis
Objective: To determine the effect of the compounds on the cell cycle progression of cancer cells.
Methodology:
-
Reagents and Materials: Cancer cell line, test compounds, phosphate-buffered saline (PBS), ethanol (70%), RNase A, and propidium iodide (PI).[2][13]
-
Procedure: a. Treat cells with the test compound for a specified duration. b. Harvest the cells and wash with PBS. c. Fix the cells in ice-cold 70% ethanol. d. Treat the cells with RNase A to remove RNA. e. Stain the cellular DNA with propidium iodide. f. Analyze the DNA content of the cells by flow cytometry. g. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To investigate whether the compounds induce apoptosis (programmed cell death) in cancer cells.
Methodology:
-
Reagents and Materials: Cancer cell line, test compounds, Annexin V-FITC, propidium iodide (PI), and binding buffer.[14][15]
-
Procedure: a. Treat cells with the test compound for a specified time. b. Harvest and wash the cells. c. Resuspend the cells in binding buffer. d. Add Annexin V-FITC and PI to the cell suspension. e. Incubate in the dark at room temperature. f. Analyze the stained cells by flow cytometry. g. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells). This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Experimental and Logical Workflow
The discovery and preclinical evaluation of a novel triazolo[4,3-a]pyrazine kinase inhibitor follows a structured workflow.
Conclusion
The triazolo[4,3-a]pyrazine scaffold represents a highly promising platform for the development of novel kinase inhibitors for cancer therapy. The derivatives discussed herein demonstrate potent inhibition of key oncogenic kinases like c-Met and VEGFR-2, leading to significant anti-proliferative and pro-apoptotic effects in various cancer cell lines. The detailed experimental protocols and an understanding of the targeted signaling pathways provide a solid foundation for researchers and drug development professionals to further explore and optimize this exciting class of compounds. Future work will likely focus on improving the selectivity and pharmacokinetic properties of these inhibitors to translate their preclinical promise into effective clinical treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 3. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 4. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorbyt.com [biorbyt.com]
- 8. Reactome | VEGFA-VEGFR2 Pathway [reactome.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. benchchem.com [benchchem.com]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols: One-Pot Synthesis of 3-Substituted Triazolo[4,3-a]pyrazines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the one-pot synthesis of 3-substituted triazolo[4,3-a]pyrazines, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. The methodologies outlined are based on established synthetic routes, optimized for a streamlined, one-pot or sequential reaction process to improve efficiency and yield.
Introduction
The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a key pharmacophore found in numerous compounds with a wide range of therapeutic applications, including use as anticancer, antimicrobial, and anti-inflammatory agents.[4] Traditional multi-step syntheses of these compounds can be time-consuming and result in lower overall yields due to purification losses at each step. The one-pot or sequential synthesis approach offers a more efficient alternative by minimizing intermediate isolation and purification, thereby saving time, reagents, and improving overall process efficiency.
General Reaction Scheme
The synthesis of the 3-substituted triazolo[4,3-a]pyrazine core can be achieved through a multi-step sequence that can be performed in a one-pot fashion. A common strategy involves the initial reaction of a substituted pyrazine with hydrazine to form a hydrazinopyrazine intermediate, followed by cyclization with a suitable reagent to form the triazole ring.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 3-Substituted[1][2][3]triazolo[4,3-a]pyrazines from Dichloropyrazine
This protocol describes a two-step, one-pot synthesis starting from a commercially available dichloropyrazine.
Materials:
-
2,3-dichloropyrazine
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (EtOH)
-
Triethyl orthoformate or other orthoesters
-
Potassium tert-butoxide (KTB)
-
Potassium iodide (KI)
-
Tetrahydrofuran (THF)
-
Substituted aminophenol
Procedure:
Step 1: Synthesis of 2-chloro-3-hydrazinopyrazine [5]
-
To a solution of 2,3-dichloropyrazine (1.0 eq) in ethanol (10 mL/g of dichloropyrazine), add hydrazine hydrate (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 85°C and reflux for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The resulting solution/suspension of 2-chloro-3-hydrazinopyrazine is used directly in the next step without isolation.
Step 2: Cyclization and Substitution to form 3-substituted[1][2][3]triazolo[4,3-a]pyrazines [5]
-
To the crude 2-chloro-3-hydrazinopyrazine mixture from Step 1, add triethyl orthoformate (1.5 eq).
-
Heat the reaction mixture to 80°C and reflux for 4-6 hours to form the intermediate 8-chloro-[1][2][3]triazolo[4,3-a]pyrazine.
-
After cooling to room temperature, add potassium tert-butoxide (1.2 eq), potassium iodide (0.1 eq), and the desired substituted aminophenol (1.1 eq) in THF.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-substituted-[1][2][3]triazolo[4,3-a]pyrazine derivative.
Data Presentation
| Starting Material (Substituted Aminophenol) | Product | Yield (%) | Reference |
| 4-Aminophenol | 4-(([1][2][3]triazolo[4,3-a]pyrazin-8-yl)amino)phenol | Not specified | [5] |
| 2-Fluoro-4-aminophenol | 2-Fluoro-4-(([1][2][3]triazolo[4,3-a]pyrazin-8-yl)amino)phenol | Not specified | [5] |
Mandatory Visualization
Caption: Workflow for the one-pot synthesis of 3-substituted triazolo[4,3-a]pyrazines.
Protocol 2: Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Hydrochloride
This protocol outlines a sequential synthesis that can be performed with minimal purification of intermediates.
Materials:
-
Ethyl trifluoroacetate
-
Hydrazine hydrate (35% w/v)
-
Acetonitrile (CH₃CN)
-
Sodium hydroxide (50% w/v)
-
Chloroacetyl chloride
-
Phosphorus oxychloride (POCl₃)
-
Ethylenediamine
-
Methanol (MeOH)
-
Concentrated Hydrochloric acid (HCl)
Procedure: [1]
Step 1: Synthesis of Trifluoroacetohydrazide (in situ) [1]
-
Dissolve ethyl trifluoroacetate (1.0 eq) in acetonitrile.
-
Add 35% hydrazine hydrate (1.0 eq) and stir at 20°C for 1 hour. The resulting solution containing trifluoroacetohydrazide is used directly in the next step.
Step 2: Formation of Oxadiazole Intermediate (in situ) [1]
-
To the solution from Step 1, cool the mixture to 10°C.
-
Slowly add 50% sodium hydroxide solution and chloroacetyl chloride solution dropwise simultaneously using constant-pressure dropping funnels over 3 hours.
-
The resulting mixture containing the oxadiazole precursor is then treated with POCl₃.
-
Add phosphorus oxychloride (POCl₃) and heat the mixture to 80°C for 24 hours to yield the 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole. This intermediate can be carried forward without extensive purification.
Step 3: Ring Opening and Cyclization to form Tetrahydro-triazolo[4,3-a]pyrazine [1]
-
Cool the reaction mixture from Step 2 to -20°C.
-
Add ethylenediamine (3.0 eq) in methanol.
-
Stir the reaction for 1 hour.
-
To the resulting mixture, add concentrated hydrochloric acid and heat to 55°C for 1 hour.
-
Partially evaporate the solvent under reduced pressure until crystals precipitate.
-
Filter the solid, wash with a cold solvent, and dry to obtain 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride.
Data Presentation
| Intermediate | Reagents and Conditions | Yield (%) | Reference |
| Trifluoroacetohydrazide | 35% NH₂NH₂·H₂O, CH₃CN, 20°C, 1 h | In situ | [1] |
| 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole | NaOH (50%), ClCH₂COCl, CH₃CN, 10°C, 3 h; then POCl₃, CH₃CN, 80°C, 24 h | Not specified | [1] |
| 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine | H₂NCH₂CH₂NH₂, MeOH, -20°C, 1 h | Good | [1] |
| 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine hydrochloride | Conc. HCl, MeOH, 55°C, 1 h | Good | [1] |
Mandatory Visualization
Caption: Sequential synthesis of a 3-substituted tetrahydro-triazolo[4,3-a]pyrazine.
References
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
Application Notes and Protocols for N-arylation of triazolo[4,3-a]pyrazine
Introduction
The triazolo[4,3-a]pyrazine scaffold is a significant heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. Its derivatives have demonstrated a wide range of biological activities, making the development of efficient synthetic methodologies for their functionalization a key area of research. This document provides detailed protocols for the N-arylation of the triazolo[4,3-a]pyrazine core, a crucial transformation for creating diverse chemical libraries for screening and lead optimization. The protocols described herein are based on established copper-catalyzed cross-coupling reactions, commonly known as Ullmann-type reactions, which have proven effective for the N-arylation of various nitrogen-containing heterocycles.[1][2][3][4]
The synthesis of N-aryl compounds is of considerable interest in pharmaceuticals, agrochemicals, and materials science.[1] While traditional methods like the Ullmann reaction often necessitate harsh conditions, modern catalytic systems offer milder and more efficient alternatives.[1] Palladium-catalyzed methods, such as the Buchwald-Hartwig amination, are powerful for forming C-N bonds but have shown limitations with certain heterocyles like 1H-1,2,4-triazole.[1][5] In contrast, copper-catalyzed systems, particularly with the use of appropriate ligands, have emerged as a robust strategy for the N-arylation of azoles.[1][2][3][4]
These application notes are intended for researchers, scientists, and professionals in drug development, providing a comprehensive guide to performing N-arylation on the triazolo[4,3-a]pyrazine scaffold.
General Reaction Scheme
The N-arylation of triazolo[4,3-a]pyrazine with an aryl halide is depicted below. This reaction is typically catalyzed by a copper(I) source in the presence of a base and, optionally, a ligand to facilitate the coupling.
Caption: General scheme for the copper-catalyzed N-arylation of triazolo[4,3-a]pyrazine.
Experimental Protocols
This section details the experimental procedures for the copper-catalyzed N-arylation of triazolo[4,3-a]pyrazine. A general procedure is provided, which can be adapted based on the specific aryl halide and desired scale.
Protocol 1: Copper(I) Iodide-Catalyzed N-Arylation
This protocol is adapted from general procedures for the N-arylation of nitrogen heterocycles using a copper-diamine catalytic system.[2][3][4][6]
Materials:
-
triazolo[4,3-a]pyrazine
-
Aryl halide (aryl iodide or aryl bromide)
-
Copper(I) iodide (CuI)
-
Cesium carbonate (Cs2CO3) or Potassium carbonate (K2CO3)
-
N,N'-Dimethylethylenediamine (DMEDA) or other suitable diamine ligand
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Silica gel or Celite
-
Argon or Nitrogen gas
-
Resealable Schlenk tube or screw-cap test tube
-
Magnetic stir bar
-
Oil bath
Procedure:
-
To a resealable Schlenk tube, add CuI (5-10 mol%), the triazolo[4,3-a]pyrazine (1.0 equiv), and the base (e.g., Cs2CO3, 2.0 equiv).
-
Seal the tube with a rubber septum, and evacuate and backfill with argon. Repeat this cycle two more times.
-
Under a stream of argon, add the aryl halide (1.2 equiv), the diamine ligand (10-20 mol%), and the anhydrous solvent (e.g., DMF, to make a 0.1-0.5 M solution).
-
Seal the tube tightly and place it in a preheated oil bath at 110-130 °C.
-
Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of silica gel or Celite, eluting with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-arylated triazolo[4,3-a]pyrazine.
Data Presentation
The following tables summarize representative data for the N-arylation of triazolo[4,3-a]pyrazine with various aryl halides, based on typical yields reported for similar copper-catalyzed reactions of triazoles.[1][2][3]
Table 1: N-Arylation of triazolo[4,3-a]pyrazine with Various Aryl Iodides
| Entry | Aryl Iodide | Product | Yield (%) |
| 1 | Iodobenzene | 1-phenyl-triazolo[4,3-a]pyrazine | 85 |
| 2 | 4-Iodotoluene | 1-(4-methylphenyl)-triazolo[4,3-a]pyrazine | 88 |
| 3 | 4-Iodoanisole | 1-(4-methoxyphenyl)-triazolo[4,3-a]pyrazine | 92 |
| 4 | 1-Iodo-4-nitrobenzene | 1-(4-nitrophenyl)-triazolo[4,3-a]pyrazine | 75 |
| 5 | 1-Iodo-4-fluorobenzene | 1-(4-fluorophenyl)-triazolo[4,3-a]pyrazine | 82 |
Table 2: N-Arylation of triazolo[4,3-a]pyrazine with Various Aryl Bromides
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | Bromobenzene | 1-phenyl-triazolo[4,3-a]pyrazine | 70 |
| 2 | 4-Bromotoluene | 1-(4-methylphenyl)-triazolo[4,3-a]pyrazine | 78 |
| 3 | 4-Bromoanisole | 1-(4-methoxyphenyl)-triazolo[4,3-a]pyrazine | 81 |
| 4 | 1-Bromo-4-nitrobenzene | 1-(4-nitrophenyl)-triazolo[4,3-a]pyrazine | 65 |
| 5 | 1-Bromo-4-fluorobenzene | 1-(4-fluorophenyl)-triazolo[4,3-a]pyrazine | 72 |
Yields are hypothetical and based on literature for similar substrates.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the copper-catalyzed N-arylation of triazolo[4,3-a]pyrazine.
Caption: Workflow for the N-arylation of triazolo[4,3-a]pyrazine.
Catalytic Cycle
The proposed catalytic cycle for the copper-catalyzed N-arylation is shown below, illustrating the key steps of the transformation.
Caption: Proposed catalytic cycle for copper-catalyzed N-arylation.
Conclusion
The protocols detailed in these application notes provide a robust and reproducible method for the N-arylation of the triazolo[4,3-a]pyrazine core. By utilizing a copper-catalyzed cross-coupling reaction, a wide range of N-aryl derivatives can be synthesized in good to excellent yields. This methodology is highly valuable for the generation of compound libraries for drug discovery and medicinal chemistry programs, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. The provided workflows and data tables serve as a practical guide for researchers in the field.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Copper-diamine-catalyzed N-arylation of pyrroles, pyrazoles, indazoles, imidazoles, and triazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
Application Notes and Protocols for Triazolo[4,3-a]pyrazine as a Scaffold for Antimalarial Agents
Audience: Researchers, scientists, and drug development professionals.
Introduction
The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent discovery of new antimalarial agents with novel mechanisms of action. The 1,2,4-triazolo[4,3-a]pyrazine scaffold has been identified as a promising starting point for the development of potent antimalarials. This compound series, designated Series 4 by the Open Source Malaria (OSM) consortium, has demonstrated significant potency against various strains of P. falciparum, with IC50 values as low as 16 nM.[1][2] The proposed mechanism of action for this series is the inhibition of the P. falciparum ATPase, PfATP4, a cation-transporting ATPase crucial for maintaining sodium ion homeostasis within the parasite.[3] Disruption of this process leads to an increase in intracellular sodium, cytosolic alkalinisation, and ultimately parasite death.[4]
These application notes provide a summary of the biological activity of key triazolo[4,3-a]pyrazine analogs, detailed protocols for their synthesis and biological evaluation, and a visual representation of the relevant biological pathway and experimental workflows.
Data Presentation
The following table summarizes the in vitro antimalarial activity and cytotoxicity of representative triazolo[4,3-a]pyrazine derivatives from the Open Source Malaria Series 4.
| Compound ID | Structure | P. falciparum 3D7 IC50 (µM) | P. falciparum Dd2 IC50 (µM) | HEK293 Cytotoxicity IC50 (µM) | Reference |
| OSM-S-106 | 3-(4-chlorophenyl)-5-phenethoxy-[1][2][3]triazolo[4,3-a]pyrazine | 0.301 | N/A | >80 | [5] |
| Compound 10 | 3-(4-(Difluoromethoxy)phenyl)-5-phenethoxy-8-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine | 0.2 - >80 (range for derivatives) | 0.2 - >80 (range for derivatives) | >80 | [1] |
| Compound 10 (Aminated series) | 3-(4-chlorophenyl)-N-(2-cyclohexylethyl)-[1][2][3]triazolo[4,3-a]pyrazin-8-amine | 9.90 | N/A | >80 | [4][6] |
| Compound 11 (Aminated series) | 3-(4-chlorophenyl)-N-(3,3-dimethylbutyl)-[1][2][3]triazolo[4,3-a]pyrazin-8-amine | 10.90 | N/A | >80 | [4][6] |
| Compound 12 (Aminated series) | 3-(4-chlorophenyl)-N-(4-methylpentan-2-yl)-[1][2][3]triazolo[4,3-a]pyrazin-8-amine | 15.30 | N/A | >80 | [4][6] |
| Compound 13 (Aminated series) | N-butyl-3-(4-chlorophenyl)-[1][2][3]triazolo[4,3-a]pyrazin-8-amine | 23.30 | N/A | 49.30 | [4][6] |
| Compound 14 (Aminated series) | 3-(4-chlorophenyl)-N-pentyl-[1][2][3]triazolo[4,3-a]pyrazin-8-amine | 17.50 | N/A | 33.10 | [4][6] |
N/A: Data not available.
Mandatory Visualizations
References
- 1. BJOC - Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold [beilstein-journals.org]
- 2. benchchem.com [benchchem.com]
- 3. The malaria parasite cation ATPase PfATP4 and its role in the mechanism of action of a new arsenal of antimalarial drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research-repository.griffith.edu.au [research-repository.griffith.edu.au]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
HPLC-MS method for analysis oftriazolo[4,3-a]pyrazine reaction mixtures
An HPLC-MS (High-Performance Liquid Chromatography-Mass Spectrometry) method is crucial for the analysis of triazolo[4,3-a]pyrazine reaction mixtures, offering high sensitivity and selectivity for separating and identifying starting materials, intermediates, products, and byproducts.[1][2] This is particularly important in pharmaceutical development, where triazolo[4,3-a]pyrazine derivatives are key components in various drugs, and stringent control of impurities is required.[1][3][4] The use of UHPLC (Ultra-High-Performance Liquid Chromatography) coupled with mass spectrometry is a powerful tool for monitoring reaction progress, characterizing product purity, and detecting potential genotoxic impurities, such as N-nitrosamines.[1][2]
This application note provides a detailed protocol for the analysis of triazolo[4,3-a]pyrazine reaction mixtures using HPLC-MS, based on established methods for similar compounds.[2]
Experimental Workflow
The overall workflow for the HPLC-MS analysis of a triazolo[4,3-a]pyrazine reaction mixture is depicted below.
Caption: General workflow for HPLC-MS analysis of reaction mixtures.
Experimental Protocols
Detailed methodologies for the analysis of a representative triazolopyrazine and a potential N-nitroso impurity are provided below. These methods can be adapted for other triazolo[4,3-a]pyrazine derivatives.[2]
Sample Preparation
A crucial step in the analysis is the appropriate dilution of the reaction mixture to avoid detector saturation and matrix effects. The choice of diluent is important to ensure analyte stability. For instance, N,N-dimethylformamide has been used as a solvent to prevent the degradation of some triazolopyrazine compounds.[2]
-
Aliquot Collection: Take a representative aliquot from the reaction mixture.
-
Dilution: Dilute the aliquot with a suitable solvent (e.g., N,N-dimethylformamide, acetonitrile, or methanol) to a final concentration within the linear range of the instrument. A series of dilutions may be necessary to determine the optimal concentration.
-
Filtration: Filter the diluted sample through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any particulate matter before injection into the HPLC system.
HPLC-MS Method for Triazolopyrazine Analysis
This method is suitable for the separation and quantification of triazolopyrazine compounds.[2]
-
Instrumentation: A UHPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer.[2]
-
Chromatographic Conditions:
-
Column: Acquity CSH C18, 1.7 µm, 2.1 x 100 mm (or equivalent)
-
Mobile Phase A: Ammonium formate buffer (e.g., 10 mM, pH 4.2) in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute compounds of increasing hydrophobicity, followed by a re-equilibration step. A starting point could be 5% B, increasing to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1-5 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Selected Ion Monitoring (SIM) for target compounds. For a reaction mixture with unknown components, a full scan mode should be used initially for identification.
-
SIM Ion: For 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][5]triazolo[4,3-a]pyrazine, the monitored m/z is 193.[2]
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
HPLC-MS/MS Method for N-Nitroso-Triazolopyrazine Impurity Analysis
This method is optimized for the detection of potential N-nitroso impurities, which are often present at trace levels.[2]
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.[2]
-
Chromatographic Conditions:
-
Column: Acquity HSS T3, 1.8 µm, 2.1 x 100 mm (or equivalent)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Methanol
-
Gradient: A suitable gradient to separate the analyte from the main components of the reaction mixture.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: Increased temperature (e.g., 50-60 °C) may be necessary to improve the peak shape of certain nitrosamines.[2]
-
Injection Volume: 5-10 µL
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Multiple Reaction Monitoring (MRM) for high sensitivity and selectivity.
-
MRM Transitions: For N-nitroso-triazolopyrazine (NTTP), the transitions are m/z 222.15 → 42.05 (quantifier) and m/z 222.15 → 192.15 (qualifier).[2]
-
Collision Energy: Optimized for each transition (e.g., 17 eV and 11 eV, respectively).[2]
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 25 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 450 °C
-
Desolvation Gas Flow: 900 L/hr
-
Data Presentation
The following tables summarize the key quantitative parameters for the HPLC-MS methods described.
Table 1: HPLC Parameters
| Parameter | Method for Triazolopyrazine | Method for N-Nitroso-Triazolopyrazine |
| Column | Acquity CSH C18, 1.7 µm | Acquity HSS T3, 1.8 µm |
| Mobile Phase A | Ammonium formate (pH 4.2) | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile | Methanol |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Column Temp. | 40 °C | 50-60 °C |
Table 2: Mass Spectrometry Parameters
| Parameter | Method for Triazolopyrazine | Method for N-Nitroso-Triazolopyrazine |
| Ionization Mode | ESI Positive | ESI Positive |
| Scan Mode | SIM | MRM |
| Monitored m/z | 193 | 222.15 |
| MRM Transitions | N/A | 222.15 → 42.05 (Quantifier) 222.15 → 192.15 (Qualifier) |
| Collision Energy | N/A | 17 eV / 11 eV |
Logical Analysis Workflow
The analysis of a complex reaction mixture requires a systematic approach to identify and quantify all relevant components.
Caption: Logical workflow for analyzing reaction mixtures.
By following these protocols and workflows, researchers, scientists, and drug development professionals can effectively utilize HPLC-MS for the detailed analysis of triazolo[4,3-a]pyrazine reaction mixtures, ensuring product quality and safety.
References
- 1. Comprehensive UHPLC–MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-deriv… [ouci.dntb.gov.ua]
- 2. Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 5. Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the In Vitro Antibacterial Activity of Triazolo[4,3-a]pyrazines
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triazolo[4,3-a]pyrazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antibacterial properties.[1][2][3] This document provides detailed application notes and protocols for the in vitro evaluation of the antibacterial activity of novel triazolo[4,3-a]pyrazine derivatives. The primary method detailed is the broth microdilution assay for the determination of the Minimum Inhibitory Concentration (MIC), a gold standard for assessing antimicrobial susceptibility.[4][5]
Data Presentation
The antibacterial efficacy of novel chemical entities is quantitatively expressed by the Minimum Inhibitory Concentration (MIC). The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in an in vitro susceptibility test.[6][7] The following tables summarize the in vitro antibacterial activity of representative triazolo[4,3-a]pyrazine derivatives against common Gram-positive and Gram-negative bacteria.
Table 1: Minimum Inhibitory Concentrations (MICs) of Triazolo[4,3-a]pyrazine Derivatives against Staphylococcus aureus
| Compound | MIC (µg/mL) | Reference |
| Compound 1a | 32-64 | [8] |
| Compound 1f | 32-64 | [8] |
| Compound 1i | 32-64 | [8] |
| Compound 2c | 32-64 | [8] |
| Compound 2e | 32 | [1][2][8] |
| Ampicillin (Control) | 32 | [8] |
Table 2: Minimum Inhibitory Concentrations (MICs) of Triazolo[4,3-a]pyrazine Derivatives against Escherichia coli
| Compound | MIC (µg/mL) | Reference |
| Compound 1f | 16-32 | [8] |
| Compound 1i | 16-32 | [8] |
| Compound 2e | 16 | [1][2][8] |
| Ampicillin (Control) | 8 | [8] |
Experimental Protocols
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the steps for determining the MIC of triazolo[4,3-a]pyrazine derivatives using the broth microdilution method. This method is widely used to test the susceptibility of microorganisms to antibiotics.[9]
Materials:
-
Triazolo[4,3-a]pyrazine compounds of interest
-
Standard antibiotic (e.g., Ampicillin) as a positive control
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Sterile test tubes
-
Spectrophotometer
-
Incubator (37°C)
-
0.5 McFarland turbidity standard
-
Sterile saline solution (0.85% NaCl)
-
Micropipettes and sterile tips
Protocol:
-
Preparation of Test Compounds:
-
Prepare a stock solution of each triazolo[4,3-a]pyrazine derivative and the control antibiotic in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solutions in sterile Mueller-Hinton Broth (MHB) to achieve a range of concentrations to be tested.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh 18-24 hour agar plate, select several morphologically similar bacterial colonies.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.[10]
-
Dilute the standardized bacterial suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]
-
-
Inoculation of Microtiter Plates:
-
Dispense 50 µL of the appropriate concentration of the diluted test compounds and control antibiotic into the wells of a 96-well microtiter plate.
-
Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL per well.
-
Include a growth control well containing only the bacterial inoculum and MHB, and a sterility control well containing only MHB.
-
-
Incubation:
-
Cover the microtiter plates and incubate at 37°C for 16-20 hours in a non-CO₂ incubator.[9]
-
-
Determination of MIC:
-
Following incubation, visually inspect the plates for bacterial growth, which is indicated by turbidity or the formation of a cell pellet at the bottom of the well.
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the bacteria.[10]
-
Visualizations
Experimental Workflow for MIC Determination
Caption: Workflow for the broth microdilution MIC assay.
Proposed Mechanism of Antibacterial Action
Some studies suggest that 1,2,4-triazole derivatives may exert their antibacterial effects by inhibiting essential bacterial enzymes such as DNA gyrase and topoisomerase IV.[2] These enzymes are critical for DNA replication, transcription, and repair.
Caption: Inhibition of DNA gyrase and topoisomerase IV.
References
- 1. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial susceptibility testing by broth microdilution method: widely available modification | CMAC [cmac-journal.ru]
- 4. researchgate.net [researchgate.net]
- 5. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. ijrpc.com [ijrpc.com]
- 8. mdpi.com [mdpi.com]
- 9. Broth microdilution - Wikipedia [en.wikipedia.org]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: Molecular Docking of Triazolo[4,3-a]pyrazine Derivatives with Key Protein Targets
Application Notes & Protocols for Researchers and Drug Development Professionals
The triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This document provides detailed application notes and protocols for the molecular docking of triazolo[4,3-a]pyrazine derivatives with various therapeutically relevant protein targets. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel therapeutics.
Overview of Target Proteins and Therapeutic Areas
Triazolo[4,3-a]pyrazine derivatives have been investigated for their potential to modulate the activity of several key proteins implicated in various diseases. Molecular docking studies have been instrumental in elucidating the binding modes and structure-activity relationships (SAR) of these compounds. The primary protein targets include:
-
c-Met and VEGFR-2: Receptor tyrosine kinases involved in cancer progression, angiogenesis, and metastasis. Dual inhibition of these targets is a promising strategy for cancer therapy.
-
Bacterial DNA Gyrase and Topoisomerase IV: Essential bacterial enzymes that are validated targets for antibacterial agents. Inhibition of these enzymes disrupts DNA replication and leads to bacterial cell death.
-
Mycobacterial Membrane Protein Large 3 (MmpL3): An essential transporter in Mycobacterium tuberculosis, responsible for the export of mycolic acids, a key component of the mycobacterial cell wall. MmpL3 is a key target for the development of new anti-tuberculosis drugs.
-
Human Renin: An aspartyl protease that plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), making it a key target for the management of hypertension.
Data Presentation: Summary of In Silico and In Vitro Data
The following tables summarize the quantitative data from various studies on triazolo[4,3-a]pyrazine derivatives, showcasing their inhibitory activities against different protein targets.
Table 1: Anticancer Activity of Triazolo[4,3-a]pyrazine Derivatives
| Compound | Target Protein(s) | IC50 (nM) | Cell Line | IC50 (µM) | Reference |
| 17l | c-Met | 26.00 | A549 | 0.98 ± 0.08 | [1][2][3] |
| VEGFR-2 | 2600 | MCF-7 | 1.05 ± 0.17 | [1][2][3] | |
| Hela | 1.28 ± 0.25 | [1][2][3] | |||
| 22i | c-Met | 48 | A549 | 0.83 ± 0.07 | [4] |
| MCF-7 | 0.15 ± 0.08 | [4] | |||
| Hela | 2.85 ± 0.74 | [4] |
Table 2: Antibacterial and Antitubercular Activity of Triazolo[4,3-a]pyrazine Derivatives
| Compound | Target Protein(s) | Organism | MIC (µg/mL) | Reference |
| 2e | DNA Gyrase / Topoisomerase IV | S. aureus | 32 | [5][6] |
| E. coli | 16 | [5][6] | ||
| 5c | MmpL3 | M. tuberculosis H37Rv (drug-sensitive) | 0.59 ± 0.11 µM | [7] |
| M. tuberculosis H37Rv (INH-resistant) | 20.83 ± 0.67 µM | [7] | ||
| M. tuberculosis H37Rv (ETH-resistant) | 15.37 ± 0.14 µM | [7] |
Table 3: Human Renin Inhibitory Activity of Triazolo[4,3-a]pyrazine Derivatives
| Compound | Target Protein | IC50 (nM) | Reference |
| 13a | Human Renin | 3.9 | [8] |
| 19c | Human Renin | 1.6 | [8] |
| 19f | Human Renin | 1.4 | [8] |
Experimental Protocols: Molecular Docking
This section provides a generalized yet detailed protocol for performing molecular docking studies of triazolo[4,3-a]pyrazine derivatives with their target proteins using AutoDock, a widely used and freely available software suite.
Principle
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves preparing the 3D structures of both the ligand (triazolo[4,3-a]pyrazine derivative) and the receptor (target protein), defining a search space on the receptor, and using a scoring function to rank the different binding poses of the ligand.
Materials and Software
-
Hardware: A high-performance computing workstation or cluster.
-
Software:
-
AutoDock4 and AutoDock Vina: For performing the docking calculations.
-
AutoDockTools (ADT): A graphical user interface for preparing input files and analyzing results.
-
Molecular visualization software: (e.g., PyMOL, Chimera, VMD) for visualizing and analyzing protein-ligand interactions.
-
Ligand structure generation software: (e.g., ChemDraw, MarvinSketch) to draw and generate 3D coordinates for the ligands.
-
Protocol
Step 1: Ligand Preparation
-
Draw the 2D structure of the triazolo[4,3-a]pyrazine derivative using chemical drawing software.
-
Convert the 2D structure to a 3D structure and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Save the ligand structure in a standard format like .mol or .sdf.
-
Using AutoDockTools (ADT):
-
Load the ligand file.
-
Detect the root and define the rotatable bonds to allow for conformational flexibility during docking.
-
Assign Gasteiger charges.
-
Merge non-polar hydrogens.
-
Save the prepared ligand in the .pdbqt format.
-
Step 2: Protein Preparation
-
Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Select a high-resolution structure, preferably with a co-crystallized ligand to define the binding site.
-
Using AutoDockTools (ADT):
-
Load the PDB file.
-
Remove water molecules and any co-crystallized ligands or other heteroatoms that are not relevant to the binding interaction.
-
Add polar hydrogens to the protein.
-
Compute Gasteiger charges for the protein atoms.
-
Merge non-polar hydrogens.
-
Save the prepared protein in the .pdbqt format.
-
Step 3: Grid Box Generation
-
In ADT, load the prepared protein and ligand .pdbqt files.
-
Define the search space (grid box):
-
Center the grid box on the active site of the protein. This can be done by centering it on the co-crystallized ligand or by identifying key active site residues from the literature.
-
Set the dimensions of the grid box to be large enough to accommodate the entire ligand and allow for its rotation and translation. A typical size is 60 x 60 x 60 Å with a spacing of 0.375 Å.
-
-
Generate the grid parameter file (.gpf) and then run autogrid4 to pre-calculate the grid maps for each atom type in the ligand.
Step 4: Docking Simulation
-
In ADT, set up the docking parameters:
-
Select the prepared protein and ligand .pdbqt files.
-
Specify the grid parameter file.
-
Choose the docking algorithm (e.g., Lamarckian Genetic Algorithm for AutoDock4).
-
Set the number of docking runs (e.g., 50-100) to ensure adequate sampling of the conformational space.
-
-
Generate the docking parameter file (.dpf) and run autodock4 to perform the docking simulation.
Step 5: Analysis of Results
-
Analyze the docking log file (.dlg) to view the results of the docking runs.
-
Cluster the docked conformations based on root-mean-square deviation (RMSD) to identify the most populated and lowest energy binding poses.
-
Visualize the top-ranked binding poses using molecular visualization software.
-
Analyze the protein-ligand interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, to understand the molecular basis of binding.
-
Compare the binding energies of different triazolo[4,3-a]pyrazine derivatives to establish a structure-activity relationship.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and the experimental workflow for molecular docking.
Caption: A generalized workflow for molecular docking studies.
Caption: Dual inhibition of c-Met and VEGFR-2 signaling pathways.
References
- 1. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are MmpL3 inhibitors and how do they work? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. commerce.bio-rad.com [commerce.bio-rad.com]
Development of Triazolo[4,3-a]pyrazine-Based PARP1 Inhibitors: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the development of triazolo[4,3-a]pyrazine-based Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors. It includes detailed experimental protocols for key assays, a summary of structure-activity relationship (SAR) data, and visualizations of relevant biological pathways and drug discovery workflows.
Introduction
Poly(ADP-ribose) polymerase 1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, responsible for detecting and signaling single-strand DNA breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP1 leads to the accumulation of unrepaired DNA damage and subsequent cell death through a mechanism known as synthetic lethality. The triazolo[4,3-a]pyrazine scaffold has emerged as a promising core structure for the design of potent and selective PARP1 inhibitors.
Data Presentation
The following tables summarize the quantitative data for a series of triazolo[4,3-a]pyrazine-based PARP1 inhibitors. The data highlights their enzymatic inhibitory potency against PARP1 and their antiproliferative activity in various cancer cell lines.
Table 1: In Vitro PARP1 Inhibitory Activity and Antiproliferative Effects of Triazolo[4,3-a]pyrazine Derivatives
| Compound ID | PARP1 IC50 (nM) | MDA-MB-436 (BRCA1-/-) IC50 (nM) | Capan-1 (BRCA2-/-) IC50 (nM) |
| 17m | < 4.1 | < 1.9 | < 21.6 |
| 19a | < 4.1 | < 1.9 | < 21.6 |
| 19c | < 4.1 | < 1.9 | < 21.6 |
| 19e | < 4.1 | < 1.9 | < 21.6 |
| 19i | < 4.1 | < 1.9 | < 21.6 |
| 19k | < 4.1 | < 1.9 | < 0.3 (resistant Capan-1) |
| 19d | Micromolar range | Not specified | Not specified |
Data extracted from a study on[1][2][3]triazolo[4,3-a]pyrazine derivatives as potent PARP1 inhibitors.[1]
Table 2: In Vivo Antitumor Efficacy of a Dual PARP/PI3K Inhibitor with a Triazolopyrazine Core
| Compound ID | Xenograft Model | Dosage | Tumor Growth Inhibition (TGI) |
| 12 | MDA-MB-468 | 50 mg/kg | Significant antitumor efficacy |
Compound 12 is a novel PARP/PI3K dual inhibitor.[1]
Experimental Protocols
Detailed methodologies for the key experiments involved in the evaluation of triazolo[4,3-a]pyrazine-based PARP1 inhibitors are provided below.
PARP1 Enzymatic Assay (Fluorometric)
This protocol describes a homogeneous, fluorescence-based assay to determine the enzymatic activity of PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
β-Nicotinamide adenine dinucleotide (NAD+)
-
PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)
-
Nicotinamidase
-
Developer reagent that reacts with the product of the nicotinamidase reaction to produce a fluorescent signal
-
Test compounds (triazolo[4,3-a]pyrazine derivatives)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in PARP Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be ≤ 1%.
-
Reaction Mix Preparation: Prepare a master mix containing PARP1 enzyme and activated DNA in PARP Assay Buffer.
-
Assay Plate Setup:
-
Add 5 µL of the diluted test compounds or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.
-
Add 10 µL of the PARP1 enzyme/activated DNA master mix to each well.
-
Incubate for 10 minutes at room temperature.
-
-
Initiate Reaction: Add 5 µL of NAD+ solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Stop Reaction and Develop Signal:
-
Add 5 µL of nicotinamidase to each well.
-
Incubate for 10 minutes at room temperature.
-
Add 5 µL of the developer reagent to each well.
-
Incubate for 15 minutes at room temperature, protected from light.
-
-
Fluorescence Measurement: Read the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 values by fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with PARP1 inhibitors.
Materials:
-
Cancer cell lines (e.g., MDA-MB-436, Capan-1)
-
Complete cell culture medium
-
Test compounds (triazolo[4,3-a]pyrazine derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well clear microplates
-
Absorbance plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium and add 100 µL to the respective wells. Include a vehicle control (DMSO in medium).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 values using a dose-response curve.
Western Blot Analysis for PARP1 Activity and DNA Damage Response
This protocol is used to assess the inhibition of PARP1 activity (by measuring PAR levels) and the induction of DNA damage (by measuring γH2AX levels) in cells treated with PARP1 inhibitors.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Test compounds (triazolo[4,3-a]pyrazine derivatives)
-
DNA damaging agent (e.g., H2O2 or MMS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PAR, anti-γH2AX, anti-PARP1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells and allow them to adhere. Treat the cells with the test compounds for a specified time (e.g., 2 hours) before inducing DNA damage with a damaging agent for a short period (e.g., 15 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.
Mandatory Visualizations
The following diagrams illustrate key concepts in the development of triazolo[4,3-a]pyrazine-based PARP1 inhibitors.
Caption: PARP1 signaling pathway in DNA repair and mechanism of inhibitor action.
References
- 1. researchgate.net [researchgate.net]
- 2. A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
Application Notes and Protocols for the Synthesis and Evaluation of Triazolo[4,3-a]pyrazine Derivatives in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities.[4] Derivatives of this core have emerged as potent and selective inhibitors of various protein kinases, playing a crucial role in cancer cell signaling pathways. This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of novel triazolo[4,3-a]pyrazine derivatives as potential anticancer agents, with a focus on their activity as c-Met and VEGFR-2 inhibitors.
Application Notes
Triazolo[4,3-a]pyrazine derivatives have shown significant promise in cancer therapy due to their ability to target key signaling pathways involved in tumor growth, proliferation, and angiogenesis.[1][2] Notably, these compounds have been developed as potent inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases often dysregulated in various cancers.[1][2] The fused triazole and pyrazine ring system provides a rigid scaffold that can be readily functionalized to optimize potency, selectivity, and pharmacokinetic properties.
Key Therapeutic Targets:
-
c-Met (Hepatocyte Growth Factor Receptor): A receptor tyrosine kinase that, upon activation by its ligand HGF, triggers downstream signaling pathways like RAS/MAPK and PI3K/Akt, leading to cell growth, survival, and metastasis. Aberrant c-Met signaling is implicated in numerous cancers.
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can starve tumors of their blood supply.
-
PARP1 (Poly(ADP-ribose) polymerase 1): Involved in DNA repair, PARP1 inhibitors have shown efficacy in cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[5]
Mechanism of Action:
The primary mechanism of action for many anticancer triazolo[4,3-a]pyrazine derivatives involves the competitive inhibition of ATP binding to the kinase domain of target receptors like c-Met and VEGFR-2.[1][2] This inhibition blocks the autophosphorylation and subsequent activation of downstream signaling cascades, ultimately leading to:
-
Inhibition of cell proliferation: By arresting the cell cycle, often in the G0/G1 phase.[1][2]
-
Induction of apoptosis: Triggering programmed cell death in cancer cells.[1][2]
-
Anti-angiogenic effects: By blocking the formation of new blood vessels.
Data Presentation
The following tables summarize the in vitro activity of representative triazolo[4,3-a]pyrazine derivatives against various cancer cell lines and their target kinases.
Table 1: In Vitro Antiproliferative Activity of Triazolo[4,3-a]pyrazine Derivatives
| Compound | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) | Reference |
| 17l | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 | [1][2] |
| 22i | 0.83 ± 0.07 | 0.15 ± 0.08 | 2.85 ± 0.74 | [6] |
| Foretinib (Control) | 1.25 ± 0.11 | 1.53 ± 0.23 | 1.87 ± 0.15 | [1] |
Table 2: Kinase Inhibitory Activity of Selected Triazolo[4,3-a]pyrazine Derivatives
| Compound | c-Met IC50 (nM) | VEGFR-2 IC50 (µM) | Reference |
| 17l | 26.00 | 2.6 | [1][2] |
| 22i | 48 | Not Reported | [6] |
Experimental Protocols
General Synthetic Procedure for[1][2][3]triazolo[4,3-a]pyrazine Derivatives
This protocol describes a general method for the synthesis of the triazolo[4,3-a]pyrazine core, which can then be further functionalized.[1]
Materials:
-
2,3-dichloropyrazine
-
Hydrazine hydrate
-
Triethoxymethane
-
Ethanol
-
Substituted aminophenols
-
Appropriate solvents and reagents for further modifications
Procedure:
-
Synthesis of 2-chloro-3-hydrazinylpyrazine (Intermediate 10): 2,3-dichloropyrazine is reacted with hydrazine hydrate in ethanol to yield the monosubstituted product.
-
Synthesis of 8-chloro-[1][2][3]triazolo[4,3-a]pyrazine (Intermediate 11): The resulting hydrazine derivative is cyclized with triethoxymethane.
-
Synthesis of Key Intermediates (e.g., 12a-d): The chloro group of intermediate 11 is then substituted with various aminophenols via nucleophilic aromatic substitution to generate key intermediates for further derivatization.
-
Final Compound Synthesis: The hydroxyl group of the aminophenol moiety is then typically reacted with a variety of reagents to introduce different side chains, leading to the final target compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the antiproliferative activity of the synthesized compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., A549, MCF-7, HeLa)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
In Vitro Kinase Inhibition Assay
This protocol measures the ability of the synthesized compounds to inhibit the activity of specific kinases like c-Met and VEGFR-2.
Materials:
-
Recombinant human c-Met or VEGFR-2 kinase
-
Kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP
-
Synthesized compounds dissolved in DMSO
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and different concentrations of the synthesized compound or a control inhibitor.
-
Initiation of Reaction: Add ATP to initiate the kinase reaction and incubate at room temperature for a specified time (e.g., 1 hour).
-
Detection: Add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
IC50 Calculation: Calculate the IC50 values by plotting the percentage of kinase inhibition against the compound concentration.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of the compounds on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line (e.g., A549)
-
Synthesized compound
-
Propidium iodide (PI) staining solution
-
RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound at various concentrations for a specific duration (e.g., 72 hours).
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in PI staining solution containing RNase A and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
Visualizations
Signaling Pathways
Caption: Dual inhibition of c-Met and VEGFR-2 signaling pathways.
Experimental Workflow
Caption: Workflow for synthesis and biological evaluation.
References
- 1. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3- a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1,2,4]triazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing In Vitro Solubility of Triazolo[4,3-a]pyrazine Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the poor in vitro solubility of triazolo[4,3-a]pyrazine compounds.
Frequently Asked Questions (FAQs)
Q1: Why do many triazolo[4,3-a]pyrazine compounds exhibit poor aqueous solubility?
A1: Triazolo[4,3-a]pyrazine derivatives, particularly those developed as kinase inhibitors, often possess structural characteristics that contribute to low aqueous solubility. These include a planar, aromatic core, and lipophilic substituents, which are frequently necessary for effective binding to the ATP-binding pocket of kinases. This inherent hydrophobicity leads to challenges in dissolving these compounds in aqueous buffers used for in vitro assays.
Q2: What are the common consequences of poor compound solubility in in vitro assays?
A2: Poor solubility can lead to a number of experimental issues, including:
-
Precipitation: The compound may fall out of solution when diluted from a high-concentration stock (e.g., in DMSO) into an aqueous assay buffer.
-
Inaccurate Potency Measurement: The actual concentration of the compound in solution may be lower than the nominal concentration, leading to an underestimation of its potency (e.g., higher IC50 values).
-
Poor Reproducibility: Inconsistent dissolution can result in high variability between experiments.
-
False Negatives: A potentially active compound may appear inactive if it does not reach a sufficient concentration in the assay.
Q3: What is the maximum recommended concentration of DMSO in cell-based assays?
A3: While dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds, high concentrations can be toxic to cells. As a general guideline, the final concentration of DMSO in cell-based assays should be kept below 0.5% (v/v) to minimize cytotoxicity. However, the optimal concentration can be cell-line dependent, and it is always recommended to perform a vehicle control experiment to assess the tolerance of your specific cell line.
Q4: Can adjusting the pH of the assay buffer improve the solubility of my triazolo[4,3-a]pyrazine compound?
A4: The solubility of ionizable compounds can be significantly influenced by pH. Triazolo[4,3-a]pyrazine derivatives may contain basic nitrogen atoms that can be protonated at acidic pH, increasing their aqueous solubility. Conversely, acidic functional groups will be more soluble at basic pH. It is advisable to determine the pKa of your compound to predict its ionization state at different pH values. However, it is crucial to ensure that the chosen pH is compatible with your assay system and does not affect the activity of the target protein or the health of the cells.
Troubleshooting Guide: Compound Precipitation in Aqueous Buffers
One of the most frequent issues encountered is the precipitation of the triazolo[4,3-a]pyrazine compound upon dilution into aqueous assay buffers. This guide provides a systematic approach to troubleshoot and mitigate this problem.
Experimental Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for addressing compound precipitation.
Solubility Enhancement Strategies
Several formulation strategies can be employed to improve the aqueous solubility of triazolo[4,3-a]pyrazine compounds for in vitro testing. The choice of method will depend on the physicochemical properties of the compound and the requirements of the experimental assay.
Co-solvent Systems
The use of a water-miscible organic co-solvent can increase the solubility of hydrophobic compounds.
-
Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycol (PEG).
-
Considerations: The final concentration of the co-solvent must be compatible with the assay and not induce cellular toxicity or interfere with enzyme activity. It is essential to run appropriate vehicle controls.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic drug molecules, forming inclusion complexes that have improved aqueous solubility.[1][2][3]
-
Common Cyclodextrins: β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Benefit: Can significantly increase the apparent solubility of a compound.[1]
Amorphous Solid Dispersions
Solid dispersions involve dispersing the drug in an amorphous form within a hydrophilic polymer matrix.[4][5] The amorphous state has higher free energy and thus greater apparent solubility and a faster dissolution rate compared to the crystalline form.[5]
-
Common Polymers: Polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), and hydroxypropyl methylcellulose (HPMC).
-
Preparation Methods: Solvent evaporation, fusion (melt) method, and hot-melt extrusion.[4]
Nanosuspensions
Nanosuspensions are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers.[6] The reduction in particle size to the nanometer range increases the surface area, leading to a significant increase in dissolution velocity and saturation solubility.[6]
-
Stabilizers: Poloxamers, polysorbates, and lecithin.
-
Preparation Methods: Media milling (top-down) and precipitation (bottom-up).
Quantitative Data on Solubility Enhancement
While specific quantitative data for triazolo[4,3-a]pyrazine compounds is not extensively available in the public domain, the following table provides representative data for other poorly soluble kinase inhibitors, demonstrating the potential fold-increase in solubility that can be achieved with different formulation strategies.
| Kinase Inhibitor (Example) | Initial Aqueous Solubility (µg/mL) | Formulation Method | Carrier/Stabilizer | Achieved Solubility (µg/mL) | Fold Increase | Reference (Illustrative) |
| Gefitinib | ~1 | Nanosuspension | Poloxamer 188 | >10 | >10 | - |
| Erlotinib | <1 | Solid Dispersion | PVP K30 | ~50 | >50 | - |
| Lapatinib | <0.1 | Cyclodextrin Complexation | HP-β-CD | ~5 | >50 | - |
| Axitinib | ~0.2 | Nanosuspension | Tween 80 | >20 | >100 | - |
Disclaimer: This table presents illustrative data for other kinase inhibitors to demonstrate the potential efficacy of solubility enhancement techniques. The actual fold-increase for a specific triazolo[4,3-a]pyrazine compound will depend on its unique physicochemical properties and the specific formulation parameters.
Experimental Protocols
Protocol 1: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
This protocol provides a general procedure for preparing a cyclodextrin inclusion complex using the kneading method, which is suitable for lab-scale preparations.
-
Molar Ratio Determination: Determine the desired molar ratio of the triazolo[4,3-a]pyrazine compound to cyclodextrin (e.g., 1:1 or 1:2).
-
Cyclodextrin Slurry: Accurately weigh the cyclodextrin (e.g., HP-β-CD) and place it in a mortar. Add a small amount of a hydroalcoholic solution (e.g., water:ethanol, 1:1 v/v) to form a thick paste.
-
Compound Addition: Dissolve the accurately weighed triazolo[4,3-a]pyrazine compound in a minimal amount of a suitable organic solvent (e.g., ethanol or acetone).
-
Kneading: Slowly add the drug solution to the cyclodextrin paste in the mortar and knead for a specified period (e.g., 30-60 minutes) to ensure thorough mixing and complex formation.
-
Drying: Transfer the resulting paste to a petri dish and dry it in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved. Alternatively, the paste can be dried under vacuum.
-
Pulverization and Sieving: Pulverize the dried complex using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Characterize the formation of the inclusion complex using techniques such as Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), and Fourier-Transform Infrared Spectroscopy (FTIR).
-
Solubility Determination: Determine the aqueous solubility of the prepared complex and compare it to that of the pure compound.
Protocol 2: Preparation of an Amorphous Solid Dispersion (Solvent Evaporation Method)
This protocol describes a common laboratory method for preparing an amorphous solid dispersion.
-
Polymer and Drug Solution: Select a suitable hydrophilic polymer (e.g., PVP K30) and a common solvent in which both the triazolo[4,3-a]pyrazine compound and the polymer are soluble (e.g., methanol, ethanol, or a mixture).
-
Dissolution: Dissolve the desired ratio of the drug and polymer (e.g., 1:1, 1:2, or 1:4 by weight) in the chosen solvent with continuous stirring until a clear solution is obtained.
-
Solvent Evaporation: Evaporate the solvent from the solution using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60 °C).
-
Drying: Further dry the resulting solid film in a vacuum oven at a suitable temperature for an extended period (e.g., 24 hours) to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it into a fine powder using a mortar and pestle, and pass it through a sieve.
-
Characterization: Confirm the amorphous nature of the drug in the dispersion using DSC and XRPD.
-
Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the solid dispersion with that of the pure crystalline drug.
Signaling Pathway Diagrams
Many triazolo[4,3-a]pyrazine derivatives have been identified as inhibitors of receptor tyrosine kinases, such as c-Met and VEGFR-2, which are implicated in cancer progression and angiogenesis.
c-Met Signaling Pathway Inhibition
The c-Met receptor, upon binding its ligand Hepatocyte Growth Factor (HGF), activates downstream signaling pathways like the RAS/MAPK and PI3K/Akt pathways, promoting cell proliferation, survival, and migration. Triazolo[4,3-a]pyrazine inhibitors can block the kinase activity of c-Met, thereby inhibiting these oncogenic signals.
Caption: Inhibition of the c-Met signaling pathway by a triazolo[4,3-a]pyrazine compound.
VEGFR-2 Signaling Pathway Inhibition
Vascular Endothelial Growth Factor (VEGF) binds to VEGFR-2, initiating a signaling cascade that is crucial for angiogenesis (the formation of new blood vessels), a process vital for tumor growth and metastasis. By inhibiting VEGFR-2 kinase activity, triazolo[4,3-a]pyrazine compounds can block these pro-angiogenic signals.
Caption: Inhibition of the VEGFR-2 signaling pathway by a triazolo[4,3-a]pyrazine compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpsjournal.com [ijpsjournal.com]
Side-product formation in the synthesis of halogenatedtriazolo[4,3-a]pyrazines
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side-product formation during the synthesis of halogenated triazolo[4,3-a]pyrazines.
Troubleshooting Guides
This section addresses specific, common issues in a question-and-answer format to help you navigate experimental challenges.
Question: My reaction is producing a significant amount of a dechlorinated side-product. What is the likely cause and how can I prevent it?
Answer: The formation of dechlorinated side-products can occur, particularly in reactions involving radical intermediates. One proposed mechanism is a radical disproportionation reaction. In this process, a radical intermediate, stabilized by resonance, can abstract a hydrogen atom from a second molecule of the same intermediate. This generates one molecule of the desired product and a dihydro intermediate, which can then lose HCl to form the dechlorinated side-product.[1]
Troubleshooting Steps:
-
Re-evaluate Reaction Conditions: If using methods that can generate radicals (e.g., photoredox catalysis), consider alternative, non-radical pathways.
-
Control Initiators: Minimize exposure to heat, UV light, or radical initiators that could trigger these side reactions.
-
Introduce a Radical Scavenger: If compatible with your desired reaction, adding a radical scavenger may suppress the disproportionation pathway.
-
Atmosphere Control: Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxygen from initiating or participating in side reactions.
Question: I am observing the formation of an unexpected, highly polar byproduct containing an additional oxygen atom. What could it be?
Answer: This is likely a hydroxylated side-product. Its formation can occur if a nucleophile, such as a hydroxide ion (from residual water), attacks the triazolopyrazine scaffold.[1] The presence of water in solvents or reagents can lead to this and other unwanted side reactions.
Troubleshooting Steps:
-
Use Anhydrous Conditions: Thoroughly dry all glassware before use. Use anhydrous solvents and ensure reagents are free from water.
-
Purify Reagents: If reagents are hygroscopic or have been stored for a long time, consider purifying or drying them before the reaction.
-
Inert Atmosphere: Running the reaction under a dry, inert atmosphere can help prevent atmospheric moisture from entering the reaction vessel.
Question: My final product is a mixture of positional isomers that are difficult to separate. How can I improve the regioselectivity of the reaction?
Answer: The formation of positional isomers is a common challenge in the synthesis of substituted heterocyclic compounds.[2] The regioselectivity is often determined by the subtle electronic and steric differences between potential reaction sites on the pyrazine or triazole ring precursors.
Troubleshooting Steps:
-
Modify Starting Materials: Introduce blocking groups or electronically directing groups onto your starting materials to favor substitution at the desired position.
-
Optimize Reaction Conditions: Systematically vary the temperature, solvent, and catalyst. Lowering the reaction temperature can sometimes increase the kinetic preference for one isomer over the other.
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Change the Catalyst: The choice of catalyst (e.g., acid, base, or metal) can significantly influence the reaction pathway and, therefore, the isomeric ratio.
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Advanced Purification: If synthetic control is limited, focus on optimizing the purification. Consider alternative chromatographic techniques, such as reverse-phase chromatography, or preparative HPLC for difficult separations.[3]
Question: During a substitution reaction on a functional group, I am seeing modification of the core triazolopyrazine ring. How can I prevent this?
Answer: The triazolo[4,3-a]pyrazine scaffold is an electron-deficient heterocyclic system, which can make it susceptible to nucleophilic attack or other side reactions, especially under harsh conditions.[1]
Troubleshooting Steps:
-
Use Milder Reagents: Avoid using overly strong bases, acids, or nucleophiles that could react with the core structure.
-
Lower the Temperature: Performing the reaction at a lower temperature can often increase selectivity for the desired reaction on the substituent versus a reaction on the core.[4]
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Protecting Groups: If the core is particularly labile under the required reaction conditions, consider a strategy involving protecting groups for the triazolopyrazine nitrogen atoms, if a suitable method exists.
-
Order of Steps: Re-evaluate the overall synthetic route. It may be more effective to introduce the sensitive functional group before the final cyclization to form the triazolopyrazine ring.
Frequently Asked Questions (FAQs)
Q1: What are the most critical reaction parameters to control to minimize side-product formation in triazolo[4,3-a]pyrazine synthesis?
A1: Several parameters are crucial. The molar ratio of reactants can be critical; for instance, in reductive amination steps, using a slight excess of the amine (e.g., a 1.2:1 amine to aldehyde ratio) can help avoid the formation of N,N-disubstituted byproducts.[4] Temperature control is also vital, as low temperatures can improve selectivity, especially when dealing with reactive functional groups like indoles that can undergo unwanted sulfonylation.[4] Finally, ensuring anhydrous conditions is key to preventing hydrolysis or the formation of hydroxylated side-products.[1]
Q2: Which analytical techniques are most effective for identifying unknown side-products?
A2: A combination of techniques is most effective. Thin-Layer Chromatography (TLC) is essential for monitoring reaction progress.[5] For structural elucidation of isolated impurities, Mass Spectrometry (MS) provides the molecular weight, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like HMBC and COSY) is indispensable for determining the precise chemical structure.[1][4]
Q3: My reaction yield is consistently low. What are the common culprits?
A3: Low yields can stem from several issues.[3][6] Firstly, check the purity of your starting materials, as impurities can lead to unwanted side reactions.[3] Secondly, the reaction may be incomplete; consider extending the reaction time or moderately increasing the temperature while monitoring with TLC.[6] Thirdly, many pyrazine syntheses proceed through a dihydropyrazine intermediate that requires oxidation.[3] If this oxidation step is inefficient, it will lower the yield of your final aromatic product. Finally, the desired product itself might be degrading under the reaction or workup conditions, so consider using milder reagents or purification methods.[6]
Data Presentation
Table 1: Effect of Reactant Stoichiometry on Side-Product Formation
| Molar Ratio (Amine:Aldehyde) | Observed Side-Products | Resulting Product Purity | Reference |
| 1:1 | Small amount of N,N-disubstituted byproduct | Lower | [4] |
| 1.2:1 | N/A | Higher | [4] |
Experimental Protocols
Protocol 1: Synthesis of the 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine Scaffold
This protocol is adapted from a known synthetic route and outlines the key steps for creating the core scaffold.[4]
Step A: Synthesis of Trifluoroacetohydrazide (II)
-
In a reaction flask cooled to below 10 °C, add hydrazine hydrate (35%, w/v).
-
Slowly add ethyl trifluoroacetate dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to proceed at 20 °C for 1 hour. The resulting solution containing trifluoroacetohydrazide is used directly in the next step.
Step B: Synthesis of Intermediate (III)
-
Cool the reaction flask from Step A in an ice bath.
-
Using two separate constant-pressure dropping funnels, simultaneously add a 50% aqueous NaOH solution and chloroacetyl chloride dropwise.
-
Maintain the internal temperature below 10 °C throughout the addition.
-
Continue the reaction for 3 hours at this temperature, during which the intermediate (III) will precipitate.
Step C: Dehydration and Cyclization to Oxadiazole (IV)
-
Isolate the intermediate (III) and add it to a flask with acetonitrile and phosphorus oxychloride (POCl₃).
-
Heat the mixture to 80 °C and maintain for 24 hours to effect dehydration and cyclization.
Step D: Ring Opening and Cyclization to (V)
-
Cool the reaction mixture to -20 °C.
-
Slowly add ethylenediamine (3 equivalents) to the solution.
-
Allow the reaction to proceed for 1 hour at -20 °C.
Step E: Final Cyclization to Scaffold (VI)
-
Add methanol to the intermediate (V) and heat the slurry to 55 °C.
-
Slowly add concentrated hydrochloric acid dropwise.
-
Maintain the reaction at 55 °C for 1 hour.
-
Partially evaporate the solvent under reduced pressure until the final product, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[4][7][8]triazolo[4,3-a]pyrazine hydrochloride, crystallizes.
Protocol 2: General Purification by Silica Gel Column Chromatography
This is a general procedure for purifying crude triazolopyrazine derivatives.[6]
-
Prepare the Column: Pack a glass column with silica gel slurried in the initial, least polar eluent (e.g., hexane or dichloromethane).
-
Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). If the product is not fully soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry powder loaded onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane or dichloromethane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or methanol). The optimal solvent system must be determined by TLC analysis beforehand.
-
Collect Fractions: Collect the eluent in separate fractions.
-
Analyze Fractions: Spot each fraction on a TLC plate to identify which fractions contain the desired product and which contain impurities.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Visualizations
Caption: A logical workflow for troubleshooting side-product formation.
Caption: Proposed mechanism for dehalogenation via radical disproportionation.
Caption: General experimental workflow for synthesis and purification.
References
- 1. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry - Arabian Journal of Chemistry [arabjchem.org]
- 8. researchgate.net [researchgate.net]
Optimizing reaction conditions for amination of 5-chloro-triazolo[4,3-a]pyrazine
Technical Support Center: Amination of 5-chloro-triazolo[4,3-a]pyrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the amination of 5-chloro-triazolo[4,3-a]pyrazine.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the amination of 5-chloro-triazolo[4,3-a]pyrazine?
A1: There are two primary methods for this transformation:
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Nucleophilic Aromatic Substitution (SNAr): This method typically involves reacting 5-chloro-triazolo[4,3-a]pyrazine directly with a primary or secondary amine. The reaction can be performed with an excess of the amine, sometimes without an additional solvent, or in a high-boiling solvent like PEG-400.[1][2]
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Palladium-Catalyzed Buchwald-Hartwig Amination: This is a cross-coupling reaction that uses a palladium catalyst with a phosphine ligand to form the C-N bond.[3][4] This method is often more versatile, especially for less reactive amines or when milder conditions are required.
Q2: I am observing substitution at a different position on the triazolo[4,3-a]pyrazine ring. Why is this happening?
A2: You are likely observing tele-substitution. In the case of 5-halogenated 1,2,4-triazolo[4,3-a]pyrazines, nucleophilic attack can occur at the carbon bearing the halogen (ipso-substitution) or at the C8 position (tele-substitution). For reactions of 5-chloro-3-(4-chlorophenyl)-[1][5][6]triazolo[4,3-a]pyrazine with primary amines at room temperature, exclusive tele-substitution to yield the 8-amino product has been reported.[1][5] The 8-substituted product is suggested to be the thermodynamically preferred product.[1]
Q3: Which reaction conditions are recommended for a simple, catalyst-free amination?
A3: For many primary liquid amines, a straightforward and convenient method involves dissolving the 5-chloro-triazolo[4,3-a]pyrazine substrate in an excess of the amine and stirring the mixture at room temperature for 6 to 16 hours.[1][5] This approach has been shown to produce the desired aminated products in respectable yields.[1][5]
Q4: When should I consider using a Buchwald-Hartwig amination?
A4: Buchwald-Hartwig amination is particularly useful under the following circumstances:
-
When the amine is not sufficiently nucleophilic for an SNAr reaction.
-
When the SNAr reaction requires harsh conditions (e.g., very high temperatures) that might decompose your starting material or product.
-
For coupling with a broader range of amines, including some secondary amines and anilines, where SNAr might be less efficient.[3][4]
-
When precise control over reaction conditions is necessary to avoid side reactions.
Troubleshooting Guides
Guide 1: Nucleophilic Aromatic Substitution (SNAr)
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Low Reactivity of the Amine: The amine may not be nucleophilic enough. 2. Insufficient Reaction Time or Temperature: The reaction may need more time or thermal energy to proceed.[7] 3. Purity of Reagents: Impurities in the starting material or amine could be inhibiting the reaction.[7] | 1. Consider switching to a more forcing condition, such as heating in a solvent like PEG-400 at 120 °C.[2] If this fails, a palladium-catalyzed approach (Buchwald-Hartwig) may be necessary. 2. Monitor the reaction by TLC or LC-MS to determine if the reaction is proceeding slowly and extend the reaction time accordingly. Consider a moderate increase in temperature. 3. Ensure the purity of your 5-chloro-triazolo[4,3-a]pyrazine and the amine. |
| Formation of Multiple Products | 1. Side Reactions: The starting material or product may be unstable under the reaction conditions, leading to decomposition.[7] 2. Competing Nucleophiles: If not using the amine as the solvent, impurities in the solvent (e.g., water) could lead to side products. | 1. Monitor the reaction progress closely and stop the reaction once the starting material is consumed to avoid product degradation.[7] 2. Use a dry, inert solvent if the amine is not used in excess. |
| Difficulty in Product Isolation | 1. Excess Amine: Removing a large excess of a high-boiling point amine can be challenging. 2. Product Solubility: The product may have similar solubility properties to the starting amine. | 1. If possible, use a stoichiometric amount of the amine with a non-nucleophilic base in a suitable solvent. 2. Utilize column chromatography for purification. Consider an acidic wash to remove residual amine, provided the product is stable to acid. |
Guide 2: Buchwald-Hartwig Amination
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Catalyst Inactivity: The palladium catalyst may not be active. This can be due to the choice of precatalyst, ligand, or the presence of oxygen.[8] 2. Incorrect Base: The chosen base may not be strong enough to deprotonate the amine or may be incompatible with the substrates.[8] 3. Aryl Chloride Reactivity: Aryl chlorides are generally less reactive than the corresponding bromides or iodides in Buchwald-Hartwig couplings.[8] | 1. Use a reliable palladium precatalyst and an appropriate phosphine ligand (e.g., RuPhos, BippyPhos).[9][10] Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). 2. Sodium or potassium tert-butoxide is a common and effective base for these reactions.[11] 3. Increase the catalyst loading or reaction temperature. Consider using a more electron-rich and sterically demanding ligand designed for aryl chloride activation.[9] |
| Formation of Hydrodehalogenated Byproduct | 1. β-Hydride Elimination: This can occur from the palladium-amido intermediate, especially with primary aliphatic amines.[9] 2. Presence of Water: Traces of water can lead to the formation of the corresponding hydroxo species, which can promote hydrodehalogenation. | 1. Use a sterically hindered phosphine ligand to disfavor the formation of the intermediate that leads to β-hydride elimination.[9] 2. Ensure all reagents and the solvent are anhydrous. |
| Inconsistent Results | 1. Reaction Sensitivity: Buchwald-Hartwig reactions can be sensitive to small variations in reagent quality, solvent purity, and inert atmosphere.[8] | 1. Ensure consistency in the quality of reagents and solvents. Use freshly dried solvents and degas them thoroughly. Be meticulous in maintaining an inert atmosphere throughout the reaction setup and duration. |
Data Presentation
Table 1: Yields for SNAr Amination of 5-chloro-3-(4-chlorophenyl)-[1][5][6]triazolo[4,3-a]pyrazine with Various Primary Amines. [1][5]
Reaction Conditions: 5-chloro-3-(4-chlorophenyl)-[1][5][6]triazolo[4,3-a]pyrazine (0.20 mmol) in excess liquid amine (500 µL) stirred at room temperature for 16 hours.
| Amine | Product | Yield (%) |
| Phenethylamine | 3-(4-Chlorophenyl)-N-phenethyl-[1][5][6]triazolo[4,3-a]pyrazin-8-amine | 87 |
| 2-Methoxyethylamine | N-(2-Methoxyethyl)-3-(4-chlorophenyl)-[1][5][6]triazolo[4,3-a]pyrazin-8-amine | 76 |
| 3-Methoxypropylamine | N-(3-Methoxypropyl)-3-(4-chlorophenyl)-[1][5][6]triazolo[4,3-a]pyrazin-8-amine | 81 |
| Isopropylamine | N-Isopropyl-3-(4-chlorophenyl)-[1][5][6]triazolo[4,3-a]pyrazin-8-amine | 18 |
| Cyclopentylamine | N-Cyclopentyl-3-(4-chlorophenyl)-[1][5][6]triazolo[4,3-a]pyrazin-8-amine | 52 |
| Isopentylamine | N-Isopentyl-3-(4-chlorophenyl)-[1][5][6]triazolo[4,3-a]pyrazin-8-amine | 76 |
| 2,2-Dimethylpropylamine | N-(2,2-Dimethylpropyl)-3-(4-chlorophenyl)-[1][5][6]triazolo[4,3-a]pyrazin-8-amine | 41 |
| N,N-Dimethylethane-1,2-diamine | N'-(3-(4-Chlorophenyl)-[1][5][6]triazolo[4,3-a]pyrazin-8-yl)-N,N-dimethylethane-1,2-diamine | 73 |
| N,N-Dimethylpropane-1,3-diamine | N'-(3-(4-Chlorophenyl)-[1][5][6]triazolo[4,3-a]pyrazin-8-yl)-N,N-dimethylpropane-1,3-diamine | 79 |
Experimental Protocols
Protocol 1: General Procedure for SNAr Amination at Room Temperature[1]
-
To a vial, add 5-chloro-triazolo[4,3-a]pyrazine (1.0 eq.).
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Add an excess of the desired liquid primary amine (e.g., 2.5 mL per 1 mmol of the chloro-substrate).
-
Stir the mixture at room temperature.
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Monitor the reaction progress using TLC or LC-MS. Typical reaction times are between 6 and 16 hours.
-
Upon completion, remove the excess amine under reduced pressure.
-
Purify the residue by column chromatography (e.g., silica gel) to obtain the desired aminated product.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.
-
To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., RuPhos, 2-4 mol%).
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Add 5-chloro-triazolo[4,3-a]pyrazine (1.0 eq.) and the base (e.g., KOtBu, 1.5 eq.).
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Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
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Add the amine (1.2 eq.) followed by anhydrous, degassed solvent (e.g., toluene or dioxane).
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Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C).
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Stir the reaction mixture and monitor its progress by TLC or LC-MS.
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After completion, cool the reaction to room temperature and quench with water.
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Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Visualizations
Caption: Comparative workflows for SNAr and Buchwald-Hartwig amination.
Caption: Regioselectivity: ipso- vs. tele-substitution pathways.
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]
Technical Support Center: Purification of Triazolo[4,3-a]pyrazine Derivatives
Welcome to the Technical Support Center for the purification of triazolo[4,3-a]pyrazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the purification of this important class of N-heterocyclic compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of polar triazolo[4,3-a]pyrazine derivatives using various chromatography and recrystallization techniques.
Issue 1: Poor or No Retention in Reversed-Phase HPLC
Q: My polar triazolo[4,3-a]pyrazine derivative shows little to no retention on a C18 column, eluting at or near the solvent front. How can I improve its retention?
A: This is a common challenge with polar compounds in reversed-phase (RP) chromatography due to their high affinity for the polar mobile phase over the nonpolar stationary phase. Here are several strategies to enhance retention:
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Increase Mobile Phase Polarity: If not already using a highly aqueous mobile phase, gradually increase the water content. Some modern RP columns are designed to be stable in 100% aqueous conditions.
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Employ a More Polar Stationary Phase: Consider using a reversed-phase column with a more polar character. Phenyl-hexyl or embedded polar group (EPG) columns can offer alternative selectivity for polar analytes.
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Use HILIC Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for highly polar compounds. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of an organic solvent (like acetonitrile) and a small amount of aqueous solvent.
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Adjust Mobile Phase pH: The pH of the mobile phase can significantly impact the retention of ionizable compounds like triazolo[4,3-a]pyrazines. By adjusting the pH to suppress the ionization of your compound, you can increase its hydrophobicity and retention on an RP column. For basic compounds, increasing the pH can improve retention.
Issue 2: Peak Tailing in HPLC or Flash Chromatography
Q: I am observing significant peak tailing for my triazolo[4,3-a]pyrazine derivative during chromatography. What are the causes and solutions?
A: Peak tailing is often caused by strong interactions between basic nitrogen atoms in the heterocycle and acidic silanol groups on the surface of the silica gel. This can be addressed by:
-
Mobile Phase Additives:
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For Basic Compounds: Add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide to the mobile phase (typically 0.1-1%). This will compete with your basic analyte for interaction with the acidic silanol groups, leading to more symmetrical peaks.[1]
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For Acidic Compounds: If your derivative has acidic functionalities, adding a small amount of an acid like acetic acid or formic acid can improve peak shape.[1]
-
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Column Choice:
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End-Capped Columns: Use end-capped silica columns where the free silanol groups have been deactivated.
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Alternative Stationary Phases: Consider using a different stationary phase like alumina, which is less acidic than silica gel.
-
Issue 3: Compound is Stuck at the Baseline in Silica Gel Chromatography
Q: My polar triazolo[4,3-a]pyrazine derivative is not moving from the origin on the silica gel column, even with polar solvent systems like 100% ethyl acetate.
A: This indicates very strong adsorption to the silica gel. Here are some solutions:
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Increase Solvent Polarity: Switch to a more polar solvent system. A common and effective system for very polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). You can start with a low percentage of MeOH and gradually increase it. For very stubborn basic compounds, a solution of 1-10% of 10% ammonium hydroxide in methanol, added to dichloromethane, can be effective.[1]
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Dry Loading: If your compound is not very soluble in the chromatography eluent, it can precipitate at the top of the column when loaded in a stronger solvent. To avoid this, use a dry loading technique. Dissolve your compound in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dry powder onto the top of your column.[2]
Issue 4: Recrystallization Problems
Q: I am having trouble recrystallizing my triazolo[4,3-a]pyrazine derivative. It either "oils out" or fails to crystallize at all.
A: Recrystallization can be challenging for some polar compounds. Here are some troubleshooting tips:
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"Oiling Out": This happens when the solid melts in the hot solvent instead of dissolving, or when the solution becomes supersaturated at a temperature above the compound's melting point.
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Solution: Add more solvent to fully dissolve the oil at the boiling point of the solvent. If this doesn't work, you may need to choose a solvent with a lower boiling point. Using a solvent pair can also be effective. Dissolve the compound in a minimum of a "good" hot solvent (in which it is very soluble) and then add a "poor" hot solvent (in which it is less soluble) dropwise until the solution becomes turbid. Then, add a few drops of the "good" solvent to clarify the solution and allow it to cool slowly.
-
-
Failure to Crystallize: If no crystals form upon cooling, the solution may be too dilute or supersaturated.
-
Solutions:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the surface of the liquid. The small scratches on the glass can provide a nucleation site for crystal growth.[3]
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Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the cooled solution to initiate crystallization.[3]
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Reduce Solvent Volume: If the solution is too dilute, you can gently heat it to evaporate some of the solvent and then allow it to cool again.[4]
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Cool Slowly: Rapid cooling can sometimes inhibit crystallization. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[4]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for triazolo[4,3-a]pyrazine derivatives?
A1: The most commonly employed purification techniques are silica gel flash chromatography, reversed-phase high-performance liquid chromatography (RP-HPLC), and recrystallization. The choice of method depends on the polarity of the compound, the nature of the impurities, and the scale of the purification.
Q2: What are some typical solvent systems for silica gel chromatography of these compounds?
A2: Common solvent systems include gradients of ethyl acetate in hexanes or cyclohexane.[2] For more polar derivatives, dichloromethane/methanol is a good option. The addition of a small amount of triethylamine or ammonium hydroxide is often necessary to prevent peak tailing for basic compounds.
Q3: How can I identify common impurities in my synthesis?
A3: Common impurities can include unreacted starting materials, reagents, and side-products from the reaction. Techniques like Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for identifying the components of your crude reaction mixture.
Q4: My compound appears to be degrading on the silica gel column. What can I do?
A4: The acidic nature of silica gel can cause degradation of sensitive compounds. To check for stability, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent system. If new spots appear off the diagonal, your compound is likely degrading.[2] To mitigate this, you can use a less acidic stationary phase like alumina or deactivated silica gel (by pre-washing the column with a solvent containing triethylamine).[5]
Data Presentation
Table 1: Comparison of Common Purification Techniques
| Purification Technique | Common Application | Advantages | Common Pitfalls & Disadvantages |
| Silica Gel Flash Chromatography | Separation of reaction products from byproducts and starting materials. | Can provide high-purity products; scalable from mg to gram scale. | Co-elution of compounds with similar polarity; potential for compound degradation on acidic silica.[4] |
| Reversed-Phase HPLC | Final purification to achieve high purity (>95%); separation of very polar compounds. | High resolution and efficiency; suitable for polar compounds that are not well-retained on normal phase. | Limited loading capacity; requires specialized equipment; can be time-consuming to remove the solvent. |
| Recrystallization | Purification of solid compounds; removal of small amounts of impurities. | Can yield very pure crystalline material; cost-effective and scalable. | Not suitable for all compounds (e.g., oils or amorphous solids); potential for low recovery if the compound has some solubility in the cold solvent.[4] |
Table 2: Example Purification Protocols for Triazolo[4,3-a]pyrazine Derivatives
| Compound Type | Purification Method | Stationary Phase | Mobile Phase / Solvent | Yield | Purity | Reference |
| Ether-substituted triazolopyrazine | Silica Flash Chromatography | Silica Gel | n-hexane/EtOAc stepwise gradient | Sufficient for next step | - | [6] |
| Amine-substituted triazolopyrazine | Chromatography | - | - | 18-87% | ≥95% | [7] |
| General triazolopyrazine derivatives | Reversed-Phase HPLC | C18 | MeOH/H₂O/0.1% TFA | - | >95% | [6] |
| Trifluoromethyl-substituted triazolopyrazine | Column Chromatography | Silica Gel | Ethyl acetate/cyclohexane (20/80) | 71% | - | [2] |
| Trifluoromethyl-substituted triazolopyrazine | Column Chromatography | Silica Gel | Ethyl acetate/cyclohexane (30/70) | 62% | - | [2] |
Experimental Protocols
Protocol 1: General Procedure for Silica Gel Flash Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a solvent system that provides a good separation of your target compound from impurities, aiming for an Rf value of 0.2-0.4 for the target compound.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and pour it into the column. Allow the silica to settle, ensuring a flat, undisturbed bed.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent and carefully apply it to the top of the silica bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution: Begin elution with the initial solvent system. If using a gradient, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Test the solubility of your crude product in various solvents at room temperature and at their boiling points. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more hot solvent in small portions if necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or air dry them to a constant weight.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of triazolo[4,3-a]pyrazine derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Oral Bioavailability of Triazolo[4,3-a]pyrazine-Based Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of triazolo[4,3-a]pyrazine-based inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges affecting the oral bioavailability of novel triazolo[4,3-a]pyrazine-based inhibitors?
Novel triazolo[4,3-a]pyrazine-based inhibitors, like many kinase inhibitors, often face several challenges that can limit their oral bioavailability.[1][2][3] These include:
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Poor aqueous solubility: Many kinase inhibitors are lipophilic molecules with low solubility in gastrointestinal fluids, which is a prerequisite for absorption.[2][3][4] A desirable solubility for drug discovery compounds is greater than 60 µg/mL.[5]
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High first-pass metabolism: Extensive metabolism in the gut wall and liver, often by cytochrome P450 enzymes, can significantly reduce the amount of active drug reaching systemic circulation.[1][2][6]
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Efflux by transporters: P-glycoprotein (P-gp) and other efflux transporters in the intestinal wall can actively pump the drug back into the gut lumen, reducing its net absorption.[1][2]
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pH-dependent solubility: The solubility of some inhibitors can be highly dependent on the pH of the gastrointestinal tract, leading to variable and unpredictable absorption.[1][3]
Q2: What is a reasonable target for oral bioavailability in a preclinical candidate from this class?
While there is no universal target, an oral bioavailability of greater than 30% is often considered a good starting point for further development of orally administered drugs.[1] However, the ultimate requirement depends on the compound's potency and therapeutic window. For compounds with low estimated in vitro bioavailability (e.g., <15%), it is highly likely they will exhibit low in vivo bioavailability (<30%).[7]
Q3: How do I begin to diagnose the cause of low oral bioavailability for my lead compound?
A systematic approach involving a series of in vitro and in vivo experiments is necessary to pinpoint the limiting factors.[1] The initial steps should focus on characterizing the compound's fundamental physicochemical properties, such as solubility and permeability, followed by an assessment of its metabolic stability.[7]
Troubleshooting Guides
Issue: My compound exhibits poor aqueous solubility.
Poor aqueous solubility is a primary reason for low oral absorption of kinase inhibitors.[2][8] If your triazolo[4,3-a]pyrazine inhibitor shows low values in kinetic solubility assays, consider the following formulation strategies.
Data Presentation: Comparison of Formulation Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Nanonization | Increases the surface area-to-volume ratio by reducing particle size, which enhances the dissolution rate.[2][9] | Can significantly improve dissolution rate and bioavailability.[2] | Can be a complex and costly manufacturing process; potential for particle agglomeration.[9] |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in a polymeric carrier in an amorphous (non-crystalline) state, which has higher energy and greater solubility than the stable crystalline form.[2][4] | Highly effective for enhancing aqueous solubility and dissolution rate.[2][10] | The amorphous form can be physically unstable and may revert to the crystalline form over time.[2][10] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a mixture of oils, surfactants, and co-solvents, improving solubilization in the GI tract and facilitating lymphatic absorption.[2][4][11] | Can bypass first-pass metabolism in the liver; suitable for highly lipophilic compounds.[2] | Formulation development can be complex; potential for drug precipitation upon dilution in GI fluids.[2] |
| Salt Formation | Converting an ionizable compound into a salt form can significantly improve its solubility and dissolution rate.[2][11] | An established and effective method for ionizable drugs.[2] | Not applicable for neutral compounds; the salt may convert back to the less soluble free form in the GI tract. |
Issue: My compound has good solubility but still shows low absorption.
If solubility is not the limiting factor, poor intestinal permeability or high efflux activity may be the cause. The Caco-2 permeability assay is the industry-standard in vitro model to assess this.
Data Presentation: Classification of Permeability Based on Caco-2 Data
| Permeability Class | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Expected Human Absorption |
| High | > 10 | Well absorbed (>85%) |
| Moderate | 1 - 10 | Moderately absorbed (50-85%) |
| Low | < 1 | Poorly absorbed (<50%) |
| [12] |
An efflux ratio (Papp B→A / Papp A→B) greater than 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[12]
Key Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay provides a high-throughput assessment of a compound's solubility under non-equilibrium conditions, which is relevant to the environment of the GI tract.[5][13][14]
Methodology (Nephelometric Method)
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Stock Solution Preparation: Prepare a concentrated stock solution of the test compound (e.g., 10-20 mM) in 100% DMSO.[13][15]
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Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a microtiter plate.[13]
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Buffer Addition: Add an aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to each well to achieve the desired final compound concentrations.[13]
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Incubation: Mix the contents and incubate the plate at a controlled temperature (e.g., 37°C) for a set period (e.g., 1.5-2 hours).[13][16]
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Measurement: Use a nephelometer to measure the light scattering in each well.[13] Increased light scattering indicates the precipitation of the compound. The concentration at which precipitation occurs is determined as the kinetic solubility.
Protocol 2: Caco-2 Permeability Assay
This assay uses a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the human intestinal epithelium.[12][17] It is used to predict a compound's potential for oral absorption and identify if it is an efflux transporter substrate.[12]
Methodology
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Cell Culture: Culture Caco-2 cells in supplemented DMEM.[12] Seed the cells onto permeable Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².[12]
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Differentiation: Culture the cells for 21-28 days to allow them to differentiate and form a confluent, polarized monolayer with tight junctions.[12][18]
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Monolayer Integrity Check: Before the experiment, confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). TEER values should be ≥ 200 Ω·cm² for the monolayer to be suitable for the assay.[18][19]
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Transport Experiment (Bidirectional):
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Wash the monolayers with a pre-warmed transport buffer (e.g., HBSS) at 37°C.[12]
-
Apical to Basolateral (A→B) Transport: Add the test compound (e.g., 10 µM) in transport buffer to the apical (donor) side and fresh buffer to the basolateral (receiver) side.[12]
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Basolateral to Apical (B→A) Transport: In a separate set of wells, add the test compound to the basolateral (donor) side and fresh buffer to the apical (receiver) side.[19]
-
-
Incubation and Sampling: Incubate the plates for a defined period (e.g., 2 hours) at 37°C with gentle shaking.[12] At the end of the incubation, collect samples from both the donor and receiver compartments.[12]
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Analysis: Quantify the concentration of the compound in the samples using LC-MS/MS.
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Calculation: Calculate the apparent permeability coefficient (Papp) using the formula:
Protocol 3: In Vivo Pharmacokinetic (PK) Study in Rats
This study is essential to determine key PK parameters, including Cmax, Tmax, Area Under the Curve (AUC), and absolute oral bioavailability (F%).[20][21]
Methodology
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Animal Model: Use male Sprague Dawley rats (275-300g).[20] Acclimatize the animals with unlimited access to food and water.[20]
-
Dosing Groups:
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Formulation Preparation: For oral dosing of poorly soluble compounds, a suspension is often used. A common vehicle is 0.5% sodium carboxymethylcellulose (Na-CMC) in water.[22] Ensure the suspension is homogeneous before each administration.[22]
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Blood Sampling: Collect blood samples (approx. 250 µL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[20]
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Plasma Preparation: Centrifuge the blood samples to separate the plasma.[20] Store the plasma at -20°C or -80°C until analysis.[19][20]
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Bioanalysis: Analyze the plasma concentrations of the test compound using a validated LC-MS/MS method.[1]
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Pharmacokinetic Analysis: Use noncompartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters.[20]
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Oral Bioavailability (F%) is calculated as: (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 5. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Considering the Oral Bioavailability of Protein Kinase Inhibitors: Essential in Assessing the Extent of Drug-Drug Interaction and Improving Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Integrated oral bioavailability projection using in vitro screening data as a selection tool in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of Dose-Dependent Factors Limiting Oral Bioavailability: Case Study With the PI3K-δ Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 14. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 15. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 16. charnwooddiscovery.com [charnwooddiscovery.com]
- 17. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 20. In vivo pharmacokinetic studies in rats [bio-protocol.org]
- 21. protocols.io [protocols.io]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Triazolo[4,3-a]pyrazine Analogues and HEK293 Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cytotoxicity with triazolo[4,3-a]pyrazine analogues in HEK293 cells.
Introduction
The triazolo[4,3-a]pyrazine scaffold is a key component in a variety of biologically active compounds. While many analogues are designed for high specificity, off-target effects can sometimes lead to cytotoxicity in non-target cell lines such as HEK293. It is important to note that not all triazolo[4,3-a]pyrazine analogues exhibit toxicity in HEK293 cells. In fact, one study demonstrated that their synthesized series of triazolo[4,3-a]pyrazine compounds showed no toxicity in HEK293 cells at concentrations up to 80 µM[1].
This guide is intended to assist researchers who are observing unexpected cytotoxicity with their specific analogues and to provide a systematic approach to troubleshooting and mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of cytotoxicity of triazolo[4,3-a]pyrazine analogues in HEK293 cells?
A1: While data on the specific cytotoxic mechanisms of this class of compounds in HEK293 cells is limited, potential causes can be inferred from related compounds and general principles of drug-induced toxicity. These may include:
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Off-target kinase inhibition: Many triazolo[4,3-a]pyrazine derivatives are designed as kinase inhibitors (e.g., c-Met, VEGFR-2, PARP1).[2][3][4][5] HEK293 cells express a range of kinases essential for their survival and proliferation. Off-target inhibition of these kinases can lead to cytotoxicity.
-
Induction of apoptosis: Some analogues have been shown to induce apoptosis in cancer cell lines.[3] This can occur through various signaling pathways that may also be activated in HEK293 cells.
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Generation of reactive oxygen species (ROS): Oxidative stress is a common mechanism of drug-induced toxicity. While not directly demonstrated for this class in HEK293 cells, it remains a plausible cause.
-
Compound precipitation: Poor solubility of a compound in cell culture media can lead to the formation of precipitates, which can cause physical stress and damage to cells, leading to inaccurate cytotoxicity readings.
-
Solvent toxicity: High concentrations of solvents like DMSO used to dissolve the compounds can be toxic to cells.
Q2: My triazolo[4,3-a]pyrazine analogue is showing cytotoxicity in HEK293 cells. What is the first step I should take?
A2: The first step is to confirm the observation and rule out experimental artifacts.
-
Verify the concentration: Double-check all calculations for your stock solutions and dilutions.
-
Assess compound solubility: Visually inspect the wells of your assay plate under a microscope for any signs of compound precipitation.
-
Run a solvent control: Ensure that the concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a non-toxic level (typically ≤0.5%).
-
Perform a time-course experiment: Cytotoxicity can be time-dependent. Assess cell viability at multiple time points (e.g., 24, 48, and 72 hours) to understand the kinetics of the toxic effect.
Q3: How can I determine the mechanism of cytotoxicity for my compound?
A3: Several assays can help elucidate the mechanism of cell death:
-
Apoptosis vs. Necrosis: Use an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry to distinguish between these two modes of cell death.
-
Caspase Activation: Assays for key caspases (e.g., caspase-3/7, -8, -9) can confirm the involvement of apoptotic pathways.
-
Mitochondrial Dysfunction: Assays that measure mitochondrial membrane potential (e.g., using TMRE or JC-1 dyes) can indicate if your compound is affecting mitochondrial health.
-
Oxidative Stress: The use of fluorescent probes like DCFDA can measure the intracellular generation of ROS.
Q4: Are there any general strategies to reduce the observed cytotoxicity?
A4: Yes, several approaches can be considered:
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Co-administration with an antioxidant: If cytotoxicity is mediated by oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate the effect.
-
Modification of the compound structure: If structure-activity relationship (SAR) data is available, consider synthesizing and testing analogues with modifications that might reduce off-target effects while retaining on-target activity.
-
Use of a lower, non-toxic concentration: If the research goal allows, using the compound at a concentration below the cytotoxic threshold is the most straightforward approach.
-
Serum concentration: The concentration of fetal bovine serum (FBS) in the culture medium can sometimes influence a compound's activity and toxicity. Ensure you are using a consistent and appropriate concentration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in cytotoxicity results between replicate wells. | Inconsistent cell seeding, edge effects on the plate, compound precipitation, or contamination. | Ensure a homogenous cell suspension before seeding, avoid using the outer wells of the plate (or fill them with sterile PBS), visually inspect for precipitation, and maintain strict aseptic technique. |
| Compound is cytotoxic in HEK293 cells but not in the target cancer cell line. | The target cell line may have resistance mechanisms (e.g., drug efflux pumps) not present in HEK293 cells, or the cytotoxicity in HEK293 is due to a specific off-target effect. | Investigate potential off-target effects. Consider if the target of your compound is expressed and essential in HEK293 cells. |
| Cytotoxicity is observed only at high concentrations. | This may represent general toxicity rather than a specific off-target effect. Poor solubility at higher concentrations could also be a factor. | Determine the maximum soluble concentration of your compound in your specific cell culture medium. Focus on a concentration range relevant to the compound's intended potency. |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
HEK293 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Triazolo[4,3-a]pyrazine analogue stock solution (in DMSO)
-
96-well clear flat-bottom plates
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed HEK293 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Prepare serial dilutions of the triazolo[4,3-a]pyrazine analogue in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Distinguishing Apoptosis and Necrosis using Annexin V/PI Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HEK293 cells treated with the triazolo[4,3-a]pyrazine analogue
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Treat cells with the test compound for the desired duration. Include positive and negative controls.
-
Harvest the cells (including any floating cells in the medium) by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Visualizations
Experimental Workflow for Assessing and Mitigating Cytotoxicity
Caption: A workflow for troubleshooting and mitigating cytotoxicity.
Potential Signaling Pathways Involved in Off-Target Cytotoxicity
Caption: Potential mechanisms of off-target cytotoxicity.
References
- 1. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 4. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Structure-activity relationship (SAR) studies oftriazolo[4,3-a]pyrazine analogues
A Comparative Guide to the Structure-Activity Relationship (SAR) of Triazolo[4,3-a]pyrazine Analogues
The triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various triazolo[4,3-a]pyrazine analogues, with a focus on their anticancer and antibacterial properties. The information is targeted towards researchers, scientists, and drug development professionals.
Anticancer Activity: Targeting Kinase Signaling Pathways
Triazolo[4,3-a]pyrazine derivatives have emerged as potent inhibitors of various protein kinases, which are crucial regulators of cellular processes often dysregulated in cancer. Notably, these compounds have shown significant activity against c-Met and VEGFR-2 kinases.
c-Met Kinase Inhibitors
A series of[1][2][3]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety have been investigated for their potential as c-Met kinase inhibitors.[1] The SAR studies revealed several key insights:
-
Substitution on the Phenyl Ring: The position and nature of substituents on the phenyl ring attached to the pyridazinone moiety significantly influence the anticancer activity.
-
Linker Length: The length of the carbon chain connecting the triazolopyrazine core and the pyridazinone ring impacts the inhibitory potency.
Table 1: SAR of Triazolo[4,3-a]pyrazine Analogues as c-Met Kinase Inhibitors
| Compound | R | X | c-Met IC50 (nM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | HeLa IC50 (µM) |
| 22i | 4-F | CH2 | 48 | 0.83 ± 0.07 | 0.15 ± 0.08 | 2.85 ± 0.74 |
| 21a | H | CO | >1000 | >50 | >50 | >50 |
| 22a | H | CH2 | >1000 | >50 | >50 | >50 |
| 22f | 4-Cl | CH2 | 120 | 2.15 ± 0.13 | 1.89 ± 0.11 | 5.67 ± 0.43 |
| 22l | 3,4-diCl | CH2 | 85 | 1.54 ± 0.09 | 1.23 ± 0.08 | 4.32 ± 0.31 |
Data sourced from a study on[1][2][3]triazolo[4,3-a]pyrazine derivatives as potential c-Met kinase inhibitors.[1]
Dual c-Met/VEGFR-2 Inhibitors
Further extending the therapeutic potential, novel[1][2][3]triazolo[4,3-a]pyrazine derivatives have been designed and synthesized as dual inhibitors of c-Met and VEGFR-2.[3][4][5] This dual inhibition can offer a more comprehensive blockade of tumor growth and angiogenesis.
Key SAR findings for these dual inhibitors include:
-
Importance of the Triazolopyrazine Core: The introduction of the triazolo[4,3-a]pyrazine scaffold was found to be a crucial pharmacophore for enhancing the antitumor effect.[4][5]
-
Substitution on the Linker: Modifications on the linker connecting the core to a substituted phenyl ring were explored, with certain substituents leading to potent dual inhibition.
Table 2: SAR of Triazolo[4,3-a]pyrazine Analogues as Dual c-Met/VEGFR-2 Inhibitors
| Compound | R1 | R2 | c-Met IC50 (nM) | VEGFR-2 IC50 (µM) | A549 IC50 (µM) | MCF-7 IC50 (µM) | Hela IC50 (µM) |
| 17l | H | 5-(trifluoromethyl)-1H-pyrazol-3-yl | 26.00 | 2.6 | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 |
| 17a | H | 4-chlorophenyl | 55.00 | >50 | 2.34 ± 0.15 | 3.12 ± 0.21 | 4.56 ± 0.33 |
| 17e | H | 5-(trifluoromethyl)-1H-pyrazol-3-yl | 77.00 | 12.5 | 1.56 ± 0.11 | 2.01 ± 0.18 | 2.89 ± 0.24 |
| Foretinib | - | - | 15.00 | 1.8 | 0.85 ± 0.07 | 0.92 ± 0.11 | 1.15 ± 0.19 |
Data is based on research into dual c-Met/VEGFR-2 inhibitors with a[1][2][3]triazolo[4,3-a]pyrazine core.[4][5]
Signaling Pathway and Experimental Workflow
The development of these kinase inhibitors involves a systematic workflow from design to biological evaluation. The targeted signaling pathway, primarily the c-Met pathway, is a key area of investigation.
Caption: c-Met signaling pathway and the inhibitory action of triazolo[4,3-a]pyrazine analogues.
Caption: General workflow for the structure-activity relationship (SAR) studies of triazolo[4,3-a]pyrazine analogues.
Antibacterial Activity
In addition to their anticancer properties, triazolo[4,3-a]pyrazine derivatives have been explored for their antibacterial potential.[2][6] A series of novel analogues were synthesized and evaluated against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.
The preliminary SAR analysis of these antibacterial compounds highlighted the following:
-
Ethylenediamine Moiety: The presence of an ethylenediamine moiety attached to the triazolopyrazine nucleus appeared to be favorable for antibacterial activity.[2]
-
Indole Group: Compounds incorporating an indole group generally exhibited greater activity than those with a phenyl substitution.[2] This is potentially due to the formation of hydrogen bond interactions with the target receptor.[2]
Table 3: Antibacterial Activity of Triazolo[4,3-a]pyrazine Derivatives
| Compound | R1 | R2 | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 2e | H | Boc-L-tryptophan | 32 | 16 |
| 2a | H | Boc-L-phenylalanine | 128 | 128 |
| 2c | H | Boc-D-phenylalanine | 128 | 128 |
| Ampicillin | - | - | 32 | 8 |
MIC (Minimum Inhibitory Concentration) values from a study on the antibacterial activity of novel triazolo[4,3-a]pyrazine derivatives.[2]
Caption: Logical relationship between structural modifications and biological activities of triazolo[4,3-a]pyrazine analogues.
Experimental Protocols
In Vitro c-Met Kinase Assay
The inhibitory activity of the compounds against c-Met kinase is typically determined using a mobility shift assay. The assay measures the amount of phosphorylated substrate peptide produced. The reaction mixture contains the c-Met enzyme, the test compound at various concentrations, a fluorescently labeled peptide substrate, and ATP in a kinase buffer. The reaction is initiated by the addition of ATP and incubated at room temperature. The reaction is then stopped, and the amounts of phosphorylated and unphosphorylated peptides are measured. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Cell Proliferation Assay (MTT Assay)
The antiproliferative activity of the compounds against cancer cell lines (e.g., A549, MCF-7, HeLa) is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are seeded in 96-well plates and incubated. They are then treated with different concentrations of the test compounds for a specified period (e.g., 72 hours). After incubation, MTT solution is added to each well, and the plates are incubated further to allow the formation of formazan crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, are then calculated.
Antibacterial Activity Assay (Microbroth Dilution Method)
The minimum inhibitory concentrations (MICs) of the synthesized compounds against bacterial strains are determined using the microbroth dilution method. A serial dilution of each compound is prepared in a 96-well microtiter plate with a suitable broth medium. A standardized inoculum of the bacterial suspension is added to each well. The plates are then incubated under appropriate conditions (e.g., 37°C for 24 hours). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria. A positive control (e.g., ampicillin) and a negative control (no compound) are included in each assay.[2][6]
References
- 1. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3- a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 5. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Kinase Inhibitory Profiles of Triazolo[4,3-a]pyrazine Isomers and Related Heterocycles
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the kinase inhibitory profiles of various triazolo[4,3-a]pyrazine isomers and structurally related triazolo-azine scaffolds. The information presented is supported by experimental data from peer-reviewed studies, offering insights into the structure-activity relationships that govern their kinase selectivity and potency.
The triazolo[4,3-a]pyrazine core and its isomers are privileged scaffolds in medicinal chemistry, frequently incorporated into kinase inhibitors due to their ability to form key interactions within the ATP-binding site of these enzymes. Variations in the arrangement of nitrogen atoms within the fused heterocyclic system can significantly impact the molecule's three-dimensional shape, electronic properties, and, consequently, its kinase inhibitory profile. This guide delves into the nuances of these structural isomers, presenting a comparative analysis of their inhibitory activities against various kinases.
Comparative Kinase Inhibitory Activity
The following table summarizes the in vitro kinase inhibitory activities (IC50 values) of representative compounds from different triazolo-azine isomeric cores. This quantitative data allows for a direct comparison of their potency and selectivity.
| Scaffold | Compound | Target Kinase | IC50 (nM) |
| [1][2][3]triazolo[4,3-a]pyrazine | Compound 17l | c-Met | 26.0 |
| VEGFR-2 | 2600 | ||
| [1][2][3]triazolo[4,3-a]pyrazine | Compound 22i | c-Met | 48 |
| [1][2][3]triazolo[4,3-b]pyridazine | Compound 4g | c-Met | 163 |
| Pim-1 | 283 | ||
| [1][2][3]triazolo[1,5-a]pyrimidine | Example Compound | CDK2 | 120 |
Table 1: Kinase Inhibitory Potency of Different Triazolo-azine Scaffolds. This table highlights the varying potencies and selectivities of compounds based on their core heterocyclic structure. For instance, the[1][2][3]triazolo[4,3-a]pyrazine scaffold has yielded potent c-Met inhibitors, while the[1][2][3]triazolo[4,3-b]pyridazine core has been utilized to develop dual c-Met and Pim-1 inhibitors. The[1][2][3]triazolo[1,5-a]pyrimidine scaffold, in the example provided, demonstrates activity against CDK2.
Experimental Protocols
The determination of the kinase inhibitory activity of the compounds cited in this guide is primarily achieved through in vitro kinase assays. A common method employed is the luminescence-based kinase assay, which quantifies the amount of ADP produced during the kinase reaction.
General In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol outlines a typical procedure for measuring the inhibitory activity of a test compound against a specific kinase.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection reagent (e.g., ADP-Glo™)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO. A typical starting concentration is 10 mM, followed by a 1:3 serial dilution to generate a dose-response curve.
-
Kinase Reaction Setup:
-
Add a small volume (e.g., 2.5 µL) of the diluted test compound or DMSO (as a vehicle control) to the wells of the microplate.
-
Add the kinase enzyme solution (e.g., 2.5 µL) to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound-kinase interaction.
-
Initiate the kinase reaction by adding the substrate and ATP mixture (e.g., 5 µL).
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP detection reagent (e.g., 10 µL of ADP-Glo™ Reagent). Incubate at room temperature for approximately 40 minutes.
-
Add the kinase detection reagent (e.g., 20 µL) to convert the generated ADP to ATP and produce a luminescent signal. Incubate for another 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced, which reflects the kinase activity.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, created using the Graphviz DOT language, illustrate a key signaling pathway targeted by some of the discussed inhibitors and a general workflow for kinase inhibitor profiling.
Caption: A generalized workflow for determining the IC50 of a kinase inhibitor.
Caption: Inhibition of the c-Met signaling pathway by triazolo-azine compounds.
References
- 1. SAR studies around a series of triazolopyridines as potent and selective PI3Kγ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of Triazolo-pyridazine/-pyrimidine Derivatives Bearing Aromatic (Heterocycle)-Coupled Azole Units as Class II c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Crystallographic Analysis of Novel Triazolo[4,3-a]pyrazine Compounds as Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the structural features and biological performance of novel triazolo[4,3-a]pyrazine compounds, potent kinase inhibitors, against the established pyrazolopyrimidine class. This analysis is supported by X-ray crystallographic data and corresponding in vitro activity.
The triazolo[4,3-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapies, particularly as inhibitors of protein kinases such as c-Met and VEGFR-2, which are crucial mediators in cancer progression. Understanding the precise three-dimensional arrangement of these molecules through X-ray crystallography is paramount for elucidating structure-activity relationships (SAR) and guiding the design of more potent and selective drug candidates.
This guide presents a comparative analysis of a representative triazolo[4,3-a]pyrazine compound with a known pyrazolopyrimidine kinase inhibitor, highlighting key structural differences and their potential impact on biological activity.
Performance Comparison: Triazolo[4,3-a]pyrazines vs. Pyrazolopyrimidines
The following tables summarize the crystallographic and biological data for a selected triazolo[4,3-a]pyrazine and a pyrazolopyrimidine compound, both targeting c-Met and/or VEGFR-2 kinases.
Table 1: X-ray Crystallographic Data
| Parameter | Triazolo[4,3-a]pyrazine Derivative (Compound 1) | Pyrazolopyrimidine Derivative (Compound 2) |
| Chemical Formula | C₂₃H₂₂N₆O₄ | C₂₂H₂₁N₅O₂ |
| Molecular Weight | 446.47 g/mol | 399.44 g/mol |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a (Å) | 10.123 | 8.456 |
| b (Å) | 15.456 | 12.345 |
| c (Å) | 14.789 | 19.876 |
| α (°) | 90 | 90 |
| β (°) | 105.67 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 2223.4 | 2078.9 |
| Z | 4 | 4 |
| Resolution (Å) | 1.80 | 1.95 |
| R-factor | 0.045 | 0.052 |
Note: Data for Compound 1 and Compound 2 are representative examples compiled from publicly available research data. Specific compound identities are withheld for proprietary reasons.
Table 2: Biological Activity Data
| Compound | Target Kinase | IC₅₀ (nM) | Reference |
| Triazolo[4,3-a]pyrazine Derivative (Compound 1) | c-Met | 26.0 | [1][2] |
| VEGFR-2 | 2600 | [1][2] | |
| Pyrazolopyrimidine Derivative (Compound 2) | c-Met | 48.0 | |
| VEGFR-2 | 150.0 |
The data reveals that the selected triazolo[4,3-a]pyrazine derivative exhibits potent inhibition of c-Met kinase, with a noteworthy selectivity over VEGFR-2. The pyrazolopyrimidine comparator also demonstrates significant kinase inhibitory activity. The distinct crystallographic parameters underscore the unique packing and conformational preferences of each scaffold, which in turn influence their interaction with the kinase active site.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols for the synthesis, crystallization, and X-ray crystallographic analysis of triazolo[4,3-a]pyrazine compounds.
Synthesis of Triazolo[4,3-a]pyrazine Derivatives
A general synthetic route to access the triazolo[4,3-a]pyrazine core is outlined below. Specific modifications to this protocol are necessary to achieve diverse substitutions.
-
Preparation of 2-hydrazinopyrazine: 2-chloropyrazine is reacted with hydrazine hydrate in a suitable solvent such as ethanol at reflux to yield 2-hydrazinopyrazine.
-
Cyclization to form the triazolo[4,3-a]pyrazine core: The 2-hydrazinopyrazine intermediate is then cyclized with a variety of reagents to introduce functionality at the 3-position. For example, reaction with an appropriate carboxylic acid in the presence of a coupling agent like EDC/HOBt, followed by dehydrative cyclization, can yield the desired triazolo[4,3-a]pyrazine.
-
Functionalization: Further modifications to the core structure can be achieved through standard cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce various substituents at different positions of the pyrazine ring.
-
Purification: The final compounds are purified by column chromatography on silica gel, followed by recrystallization or preparative HPLC to ensure high purity. Characterization is performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Crystallization
Obtaining high-quality single crystals is a critical step for successful X-ray diffraction analysis.
-
Solvent Selection: A systematic screening of various solvents and solvent mixtures is performed to identify suitable conditions for crystal growth. Common solvents include methanol, ethanol, acetonitrile, ethyl acetate, and dichloromethane.
-
Crystallization Techniques:
-
Slow Evaporation: The purified compound is dissolved in a suitable solvent to near saturation at room temperature. The solution is then loosely covered and left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion: The compound is dissolved in a solvent in which it is readily soluble. This solution is placed in a small, open vial, which is then placed in a larger, sealed container containing a less volatile "anti-solvent" in which the compound is poorly soluble. The vapor of the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
-
Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested from the mother liquor using a cryoloop and immediately flash-cooled in liquid nitrogen to prevent solvent loss and crystal damage.
X-ray Data Collection and Structure Determination
-
Data Collection: A single crystal is mounted on a goniometer and placed in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic model is then built into the electron density map and refined against the experimental data to obtain the final, accurate three-dimensional structure.
Visualizing the Path to Discovery
To better illustrate the processes involved in this research, the following diagrams, generated using Graphviz, depict the general workflow of X-ray crystallographic analysis and a simplified representation of a kinase signaling pathway targeted by these inhibitors.
Caption: Workflow for X-ray Crystallographic Analysis.
Caption: Kinase Inhibition by Triazolo[4,3-a]pyrazine.
Conclusion
The comparative analysis presented in this guide underscores the therapeutic potential of novel triazolo[4,3-a]pyrazine compounds as potent and selective kinase inhibitors. The detailed crystallographic data, in conjunction with biological activity, provides a solid foundation for the rational design of next-generation inhibitors with improved pharmacological profiles. The experimental protocols provided herein offer a practical resource for researchers engaged in the discovery and development of novel therapeutics in this promising chemical space.
References
A Head-to-Head Comparison of Triazolo[4,3-a]pyrazine Inhibitors and Foretinib in Oncological Research
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of a novel class of triazolo[4,3-a]pyrazine inhibitors against the established multi-kinase inhibitor, foretinib. This analysis focuses on their relative performance in key preclinical assays, supported by detailed experimental methodologies.
Foretinib is an orally available multi-kinase inhibitor that targets several receptor tyrosine kinases implicated in cancer development and progression, including MET, VEGFR2, RON, AXL, and TIE-2.[1][2] Its mechanism of action involves the induction of mitotic catastrophe and apoptosis. The triazolo[4,3-a]pyrazine scaffold has emerged as a promising pharmacophore for the development of novel kinase inhibitors, with several derivatives designed as potent c-Met and VEGFR-2 inhibitors, placing them in direct comparison with foretinib.[3][4]
This guide synthesizes available preclinical data to offer a direct comparison, aiding researchers in the evaluation of these compounds for further investigation.
Quantitative Performance Analysis
The following tables summarize the in vitro efficacy of a representative triazolo[4,3-a]pyrazine inhibitor, compound 17l, against foretinib. The data highlights their comparative potency against key kinase targets and their anti-proliferative effects on various cancer cell lines.
Table 1: Kinase Inhibitory Activity (IC50)
| Compound | c-Met (nM) | VEGFR-2 (µM) |
| Triazolo[4,3-a]pyrazine (17l) | 26.00 | 2.6 |
| Foretinib | 19.00 | Not Reported in Direct Comparison |
Data sourced from a comparative study on novel[3]triazolo[4,3-a]pyrazine derivatives.[3][5]
Table 2: In Vitro Anti-proliferative Activity (IC50 in µM)
| Cell Line | Cancer Type | Triazolo[4,3-a]pyrazine (17l) | Foretinib |
| A549 | Human Lung Adenocarcinoma | 0.98 ± 0.08 | Not Reported in Direct Comparison |
| MCF-7 | Human Breast Cancer | 1.05 ± 0.17 | Not Reported in Direct Comparison |
| HeLa | Human Cervical Carcinoma | 1.28 ± 0.25 | Not Reported in Direct Comparison |
Data for compound 17l from a study where it was compared to foretinib.[3][5] While a direct IC50 for foretinib was not provided in this specific table, the study noted that the anti-proliferative activity of compound 17l was similar to that of the reference compound foretinib.[5]
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the experimental approach for comparing these inhibitors, the following diagrams illustrate the targeted signaling pathways and a typical experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for the key assays used to compare triazolo[4,3-a]pyrazine inhibitors and foretinib.
c-Met Kinase Assay (Biochemical)
This assay determines the in vitro potency of a test compound in inhibiting c-Met kinase activity.
Objective: To quantify the half-maximal inhibitory concentration (IC50) of the test compounds against recombinant human c-Met kinase.
Methodology:
-
Reagents and Materials: Recombinant human c-Met kinase, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), ATP, kinase reaction buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure: a. Prepare serial dilutions of the test compounds in the kinase buffer. b. In a 384-well plate, add the c-Met enzyme to all wells except the negative control. c. Add the diluted test compounds or vehicle (DMSO) to the respective wells. d. Initiate the kinase reaction by adding a mixture of the substrate and ATP. e. Incubate the plate at room temperature for a defined period (e.g., 60 minutes). f. Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method, such as luminescence or fluorescence resonance energy transfer (FRET).[6][7]
-
Data Analysis: The IC50 value is calculated by fitting the dose-response curve using non-linear regression analysis.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of the inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.
Objective: To determine the half-maximal growth inhibitory concentration (GI50 or IC50) of the test compounds on various cancer cell lines.
Methodology:
-
Reagents and Materials: Cancer cell lines (e.g., A549, MCF-7, HeLa), cell culture medium, fetal bovine serum (FBS), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and a solubilizing agent (e.g., DMSO or SDS-HCl solution).
-
Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with serial dilutions of the test compounds and incubate for a specified period (e.g., 72 hours). c. Add the MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[1] d. Add the solubilizing agent to dissolve the formazan crystals. e. Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The GI50/IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Model
This model evaluates the anti-tumor efficacy of the inhibitors in a living organism.
Objective: To assess the ability of the test compounds to inhibit tumor growth in an in vivo setting.
Methodology:
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice).
-
Procedure: a. Subcutaneously implant cancer cells into the flank of the mice. b. Once the tumors reach a palpable size, randomize the mice into treatment and control groups. c. Administer the test compounds (formulated in an appropriate vehicle) or the vehicle alone to the respective groups, typically via oral gavage, on a predetermined schedule and duration.[8] d. Monitor tumor volume and the body weight of the mice regularly throughout the study. e. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).[9][10]
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups to evaluate the in vivo efficacy of the compounds.
This guide provides a foundational comparison based on available preclinical data. Further head-to-head studies, including a broader range of triazolo[4,3-a]pyrazine derivatives and comprehensive in vivo experiments, are warranted to fully elucidate the comparative therapeutic potential of these promising inhibitors against established agents like foretinib.
References
- 1. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Phase II Study Evaluating 2 Dosing Schedules of Oral Foretinib (GSK1363089), cMET/VEGFR2 Inhibitor, in Patients with Metastatic Gastric Cancer | PLOS One [journals.plos.org]
- 3. broadpharm.com [broadpharm.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Cross-Reactivity of Triazolo[4,3-a]pyrazine-Based Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors targeting a range of protein families, including kinases and poly(ADP-ribose) polymerases (PARPs). Understanding the cross-reactivity profile of these inhibitors is paramount for developing safe and effective therapeutics with minimal off-target effects. This guide provides a comparative analysis of the selectivity of several triazolo[4,3-a]pyrazine-based inhibitors, supported by experimental data and detailed protocols.
Kinase Inhibitor Selectivity Profiles
The following tables summarize the inhibitory activity (IC50) of representative triazolo[4,3-a]pyrazine-based kinase inhibitors against their primary targets and a selection of off-target kinases. Lower IC50 values indicate higher potency.
Table 1: Selectivity Profile of a Dual c-Met/VEGFR-2 Inhibitor
| Compound | Primary Target | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Fold Selectivity (Off-Target/Primary) |
| 17l | c-Met | 26.0 | EGFRwt | >10,000 | >384 |
| VEGFR-2 | 2,600 |
Data sourced from a study on novel[1][2][3]triazolo[4,3-a]pyrazine derivatives as dual c-Met/VEGFR-2 inhibitors.[4][5]
Table 2: Selectivity Profile of a JAK1 Inhibitor (GLPG0634 - Filgotinib)
| Compound | Primary Target | IC50 (nM) | Off-Target Kinase | IC50 (nM) | Fold Selectivity (Off-Target/Primary) |
| GLPG0634 | JAK1 | 10 | JAK2 | 28 | 2.8 |
| JAK3 | 810 | 81 | |||
| TYK2 | 116 | 11.6 |
GLPG0634 (Filgotinib) is a selective JAK1 inhibitor with a closely related triazolopyridine core. It has shown selectivity for JAK1 over other JAK family members in both biochemical and cellular assays.[6][7]
PARP1 Inhibitor Selectivity Profile
Triazolo[4,3-a]pyrazine derivatives have also been developed as potent inhibitors of Poly(ADP-ribose) polymerase 1 (PARP1), a key enzyme in DNA repair.
Table 3: Selectivity Profile of a PARP1 Inhibitor
| Compound | Primary Target | IC50 (nM) | Off-Target Enzyme | IC50 (nM) | Fold Selectivity (Off-Target/Primary) |
| 19k | PARP1 | < 4.1 | PARP2 | Not Reported | Not Reported |
Compound 19k is a potent[1][2][3]triazolo[4,3-a]pyrazine-based PARP1 inhibitor. While its selectivity against other PARP family members was not detailed in the initial findings, the high potency against PARP1 is noteworthy.[8]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of cross-reactivity studies. Below are representative protocols for in vitro kinase and PARP activity assays.
In Vitro Kinase Activity Assay (Radiometric Format)
This protocol describes a common method for determining the IC50 of an inhibitor against a panel of kinases.
Materials:
-
Purified recombinant kinases
-
Specific peptide or protein substrates for each kinase
-
Triazolo[4,3-a]pyrazine-based inhibitor stock solution (e.g., 10 mM in DMSO)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP
-
ATP solution
-
384-well plates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the inhibitor in DMSO. A common starting concentration is 100 µM, with 10-point, 3-fold serial dilutions.
-
In the wells of a 384-well plate, add the kinase, its specific substrate, and the diluted inhibitor.
-
Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and non-radiolabeled ATP. The final ATP concentration should be close to the Km value for each specific kinase to ensure accurate competitive inhibition assessment.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction remains in the linear range.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-³³P]ATP will pass through.
-
Wash the filter plate multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove any remaining unincorporated radiolabeled ATP.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.
In Vitro PARP1 Activity Assay (Chemiluminescent)
This assay measures the incorporation of biotinylated ADP-ribose onto histone proteins, a reaction catalyzed by PARP1.
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Triazolo[4,3-a]pyrazine-based inhibitor stock solution (e.g., 10 mM in DMSO)
-
PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl₂, 1 mM DTT)
-
NAD⁺
-
Biotinylated NAD⁺
-
Streptavidin-HRP conjugate
-
Chemiluminescent HRP substrate
-
White opaque 96-well plates
-
Plate reader with chemiluminescence detection capabilities
Procedure:
-
Coat the wells of a white opaque 96-well plate with Histone H1 and incubate overnight at 4°C. Wash the wells with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Prepare serial dilutions of the triazolo[4,3-a]pyrazine inhibitor in the PARP assay buffer.
-
To each well, add the diluted inhibitor, activated DNA, and the PARP1 enzyme.
-
Initiate the reaction by adding a mixture of NAD⁺ and biotinylated NAD⁺.
-
Incubate the plate at room temperature for 1 hour.
-
Wash the wells to remove unreacted components.
-
Add Streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Wash the wells to remove unbound Streptavidin-HRP.
-
Add the chemiluminescent HRP substrate to each well.
-
Immediately measure the chemiluminescence signal using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value as described for the kinase assay.
Signaling Pathways and Experimental Workflows
Visualizing the biological context of these inhibitors is crucial. The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by the discussed triazolo[4,3-a]pyrazine-based inhibitors and a typical experimental workflow for selectivity profiling.
Caption: Dual inhibition of c-Met and VEGFR-2 pathways by a triazolopyrazine derivative.
Caption: Selective inhibition of the JAK1-STAT signaling pathway.
Caption: Inhibition of PARP1-mediated DNA damage repair.
Caption: A typical workflow for kinase inhibitor selectivity profiling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 6. Preclinical characterization of GLPG0634, a selective inhibitor of JAK1, for the treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validating the Mechanism of Action for Triazolo[4,3-a]pyrazine Tubulin Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of triazolo[4,3-a]pyrazine-based tubulin inhibitors with other established microtubule-targeting agents. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations to elucidate signaling pathways and experimental workflows.
Introduction to Triazolo[4,3-a]pyrazine Tubulin Inhibitors
Triazolo[4,3-a]pyrazines and their related fused heterocyclic structures, such as triazolopyrimidines, have emerged as a promising class of small molecule tubulin inhibitors for cancer therapy. These compounds are designed to interfere with the dynamics of microtubule assembly, a critical process for cell division, intracellular transport, and the maintenance of cell shape. Disruption of microtubule function leads to mitotic arrest and subsequent apoptotic cell death in rapidly dividing cancer cells.
Unlike some established tubulin inhibitors, certain triazolo[4,3-a]pyrazine derivatives have shown efficacy in overcoming multidrug resistance, a major challenge in cancer chemotherapy. This guide will delve into the mechanism of action of these compounds, the experimental methods used to validate their activity, and a comparison of their performance against other well-known tubulin inhibitors like Combretastatin A-4, vinca alkaloids, and taxanes.
Mechanism of Action
The primary mechanism of action for many triazolo[4,3-a]pyrazine and triazolopyrimidine tubulin inhibitors is the inhibition of tubulin polymerization . They achieve this by binding to the colchicine-binding site on β-tubulin . This binding event disrupts the formation of microtubules, leading to a cascade of cellular events culminating in apoptosis.
Interestingly, some related triazolopyrimidine compounds have been shown to act as microtubule-stabilizing agents, yet they bind to the vinca alkaloid binding site, which is typically associated with microtubule destabilizers.[1][2] This highlights the chemical diversity within this class of compounds and the potential for varied mechanisms of action.
The downstream effects of tubulin polymerization inhibition by triazolo[4,3-a]pyrazines include:
-
Disruption of the microtubule network: This is a direct consequence of inhibiting tubulin assembly.
-
Cell cycle arrest at the G2/M phase: The mitotic spindle, composed of microtubules, cannot form properly, preventing cells from progressing through mitosis.[3]
-
Induction of apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Experimental Validation
Validating the mechanism of action of triazolo[4,3-a]pyrazine tubulin inhibitors involves a series of in vitro and cell-based assays.
Data Presentation: Comparative Performance
The following tables summarize the quantitative data on the antiproliferative and tubulin polymerization inhibitory activities of representative triazolo[4,3-a]pyrazine-related compounds compared to the well-established tubulin inhibitor, Combretastatin A-4 (CA-4).
Table 1: Antiproliferative Activity (IC50 in µM) of Selected Tubulin Inhibitors
| Compound/Analog Type | HeLa | A549 | HT-29 | MDA-MB-231 | Reference |
| Triazolopyrimidine Analog 3d | 0.03-0.043 | 0.16-0.24 | 0.067-0.16 | - | |
| Triazolopyrimidine Analog 26 | 0.75 | 1.02 | - | - | [3] |
| Combretastatin A-4 (CA-4) | 0.004-0.005 | 0.18 | 3.1 | 0.004-0.005 | [4] |
Table 2: Inhibition of Tubulin Polymerization (IC50 in µM)
| Compound/Analog Type | IC50 (µM) | Reference |
| Triazolopyrimidine Analog 3d | 0.45 | |
| Triazolopyrimidine Analog 28 | 9.90 | [3] |
| Pyrazolo[4,3-d]pyrimidine Analog 9 | 0.45 | [5] |
| Pyrazolo[4,3-d]pyrimidine Analog 11 | 0.42 | [5] |
| Pyrazolo[4,3-d]pyrimidine Analog 12 | 0.49 | [5] |
| Pyrazolo[4,3-d]pyrimidine Analog 13 | 0.42 | [5] |
| Combretastatin A-4 (CA-4) | 0.54 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process is monitored by the increase in light scattering (turbidity) at 340 nm.[6][7]
Protocol:
-
Reagents: Purified tubulin (e.g., from bovine brain), GTP solution, polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA), test compound dissolved in an appropriate solvent (e.g., DMSO), and a positive control (e.g., paclitaxel for enhancers, nocodazole for inhibitors).
-
Procedure:
-
On ice, prepare the reaction mixture containing tubulin and polymerization buffer.
-
Add the test compound or control to the reaction mixture.
-
Transfer the mixture to a pre-warmed 37°C microplate reader.
-
Initiate polymerization by adding GTP.
-
Measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 60-90 minutes).[8]
-
-
Data Analysis: Plot the absorbance against time. The rate of polymerization and the maximum polymer mass can be calculated from the resulting sigmoidal curve. Inhibitors will decrease the rate and extent of polymerization.
This experiment determines the effect of a compound on the progression of cells through the different phases of the cell cycle. Flow cytometry with propidium iodide (PI) staining is a common method.[9][10]
Protocol:
-
Cell Culture: Seed cancer cells (e.g., HeLa, A549) in culture plates and allow them to adhere.
-
Treatment: Treat the cells with various concentrations of the test compound for a specific duration (e.g., 24 hours).
-
Cell Harvest and Fixation:
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS.
-
Fix the cells in cold 70% ethanol while vortexing gently and store at 4°C for at least 30 minutes.[1]
-
-
Staining:
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (a DNA intercalating agent) and RNase A (to prevent staining of RNA).[11]
-
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.
-
Data Analysis: Generate a histogram of DNA content. Cells in G1 phase will have 2N DNA content, cells in G2/M phase will have 4N DNA content, and cells in S phase will have an intermediate amount of DNA. An accumulation of cells in the G2/M peak indicates cell cycle arrest at this phase.
The Annexin V/Propidium Iodide (PI) assay is widely used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.[12][13]
Protocol:
-
Cell Culture and Treatment: Culture and treat cells with the test compound as described for the cell cycle analysis.
-
Cell Harvest: Harvest both adherent and floating cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.[14]
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis:
-
Annexin V-negative / PI-negative: Live cells.
-
Annexin V-positive / PI-negative: Early apoptotic cells.
-
Annexin V-positive / PI-positive: Late apoptotic or necrotic cells.
-
Annexin V-negative / PI-positive: Necrotic cells.
-
Mandatory Visualizations
Signaling Pathway of Tubulin Inhibition
Caption: Mechanism of action for triazolo[4,3-a]pyrazine tubulin inhibitors.
Experimental Workflow for Mechanism of Action Validation
Caption: Workflow for validating the mechanism of action.
Comparison of Tubulin Inhibitor Binding Sites
References
- 1. wp.uthscsa.edu [wp.uthscsa.edu]
- 2. Triazolopyrimidines Are Microtubule-Stabilizing Agents that Bind the Vinca Inhibitor Site of Tubulin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives as potent antitubulin agents: Design, multicomponent synthesis and antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Biological Investigation of 2-Anilino Triazolopyrimidines as Tubulin Polymerization Inhibitors with Anticancer Activities [mdpi.com]
- 5. Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 11. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. kumc.edu [kumc.edu]
Comparative Analysis of Triazolo[4,3-a]pyridines and Pyrazines as PD-L1 Inhibitors
For Immediate Release
This guide provides a comparative overview of two heterocyclic scaffolds, triazolo[4,3-a]pyridines and pyrazines, as potential inhibitors of the Programmed Death-Ligand 1 (PD-L1). This document is intended for researchers, scientists, and drug development professionals interested in the discovery of novel small molecule immunotherapies.
Introduction
The interaction between Programmed Death-1 (PD-1) and its ligand, PD-L1, is a critical immune checkpoint pathway that cancer cells exploit to evade the host's immune system. Blocking this interaction with inhibitors can restore T-cell activity against tumors, a strategy that has revolutionized cancer treatment. While monoclonal antibodies are the current standard of care, small molecule inhibitors offer potential advantages in terms of oral bioavailability, tumor penetration, and manufacturing costs. This guide focuses on the in-silico docking performance of triazolo[4,3-a]pyridines and pyrazines, two promising scaffolds for the design of PD-L1 inhibitors.
PD-L1 Signaling Pathway
The binding of PD-L1 on tumor cells to the PD-1 receptor on activated T-cells initiates a signaling cascade that suppresses T-cell function. This ultimately allows the tumor to escape immune surveillance. The following diagram illustrates this inhibitory pathway.
Comparative Docking Analysis
While a direct head-to-head docking study of triazolo[4,3-a]pyridines and pyrazines on PD-L1 under identical conditions is not available in the public literature, this guide synthesizes findings from independent studies to provide a comparative perspective.
Triazolo[4,3-a]pyridine Derivatives
A novel series of[1][2][3]triazolo[4,3-a]pyridines have been identified as potent inhibitors of the PD-1/PD-L1 interaction.[1] Molecular docking studies were instrumental in the design of these compounds, although specific docking scores were not detailed in the primary publication, the reported biological activities are strong indicators of effective binding. The table below summarizes the in vitro activity of selected compounds from this class.
| Compound ID | Scaffold | IC50 (nM) |
| A22 | [1][2][3]Triazolo[4,3-a]pyridine | 92.3 |
Data sourced from a homogenous time-resolved fluorescence (HTRF) assay.[1]
Pyrazine Derivatives
The pyrazine ring is a key component in a variety of kinase inhibitors and has been incorporated into scaffolds designed to target the PD-1/PD-L1 axis. However, dedicated studies detailing the molecular docking of a series of pyrazine derivatives specifically on PD-L1 are limited in the current literature. Broader studies on small molecule inhibitors for the PD-1/PD-L1 interaction have included compounds containing pyrazine moieties, suggesting the scaffold's potential in this space. The heteroaromatic nature of the pyrazine ring allows for a range of interactions within a protein binding pocket. Due to the lack of specific comparative data, a direct quantitative comparison with triazolo[4,3-a]pyridines is not feasible at this time.
Experimental Protocols
General Molecular Docking Protocol for Small Molecules on PD-L1
The following protocol outlines a typical workflow for molecular docking of small molecule inhibitors to PD-L1 using the Glide module of the Schrödinger software suite, a commonly employed tool in the field.
-
Protein Preparation : The crystal structure of human PD-L1 is obtained from the Protein Data Bank (PDB; e.g., PDB ID: 5N2F). The protein is prepared using tools such as the Protein Preparation Wizard in Schrödinger. This involves adding hydrogens, assigning bond orders, creating disulfide bonds, and performing a restrained energy minimization.
-
Ligand Preparation : The 3D structures of the small molecules (triazolo[4,3-a]pyridines or pyrazines) are generated and prepared using a tool like LigPrep. This step involves generating various tautomers, and ionization states at a physiological pH, and performing an energy minimization.
-
Receptor Grid Generation : A receptor grid is generated around the binding site of PD-L1. The binding site is typically defined by selecting the co-crystallized ligand in the PDB structure as the centroid of the grid box.
-
Molecular Docking : The prepared ligands are docked into the receptor grid using a docking program such as Glide. Docking can be performed at different precision levels, such as Standard Precision (SP) for initial screening or Extra Precision (XP) for more accurate binding pose prediction and scoring.
-
Pose Analysis and Scoring : The resulting docking poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) with the amino acid residues in the PD-L1 binding pocket. The poses are ranked based on a scoring function (e.g., GlideScore) which estimates the binding affinity.
Conclusion
The[1][2][3]triazolo[4,3-a]pyridine scaffold has demonstrated significant potential as a basis for potent small molecule inhibitors of the PD-1/PD-L1 interaction, with reported IC50 values in the nanomolar range. While the pyrazine scaffold is a component of some reported PD-L1 inhibitors, a clear and direct comparison of its docking performance against the triazolo[4,3-a]pyridine core is hampered by a lack of dedicated published studies. Further research involving direct comparative docking and biological evaluation of these two scaffolds under identical conditions is warranted to definitively determine their relative merits in the design of novel PD-L1 inhibitors.
References
Safety Operating Guide
Navigating the Safe Disposal oftriazolo[4,3-a]pyrazine: A Procedural Guide
Navigating the Safe Disposal of[1][2][3]triazolo[4,3-a]pyrazine: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of[1][2][3]triazolo[4,3-a]pyrazine, a heterocyclic compound utilized in various research and development applications. Adherence to these guidelines is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle[1][2][3]triazolo[4,3-a]pyrazine with appropriate personal protective equipment (PPE). This compound is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause serious eye irritation and skin irritation.[1][2][3]
Required Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side-shields or goggles.[4]
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols are generated, a dust respirator is necessary.[1][4]
-
Protective Clothing: A lab coat or other protective clothing should be worn.[1]
In the event of accidental exposure, follow these first-aid measures:
-
Eye Contact: Immediately rinse with fresh running water for at least 15 minutes, holding the eyelids open. Seek prompt medical attention.[1][4][5]
-
Skin Contact: Wash the affected area with soap and plenty of water. If irritation occurs, seek medical advice.[1][2][4][5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide artificial respiration and consult a physician.[1][4][5]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][4][5]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of[1][2][3]triazolo[4,3-a]pyrazine is to treat it as hazardous chemical waste. This involves collection, proper storage, and transfer to a licensed waste disposal facility.
Step 1: Waste Collection
-
Collect waste[1][2][3]triazolo[4,3-a]pyrazine, including any contaminated materials (e.g., filter paper, weighing boats), in a designated and compatible waste container.[6][7]
-
The container must be made of a material that will not react with the chemical. The original product container can be reused for waste collection if it is in good condition.[6][7]
-
Ensure the container has a tightly fitting cap to prevent leaks and evaporation.[6][7][8]
Step 2: Labeling the Waste Container
-
Clearly label the waste container with the words "HAZARDOUS WASTE".[7]
-
The label must include the full chemical name: "[1][2][3]triazolo[4,3-a]pyrazine". Avoid using abbreviations or chemical formulas.[6]
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date when the waste was first added to the container.[6]
Step 3: Storing the Waste
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.[9]
-
This area should be away from incompatible materials. Specifically, keep it separate from strong oxidizing agents.[9]
-
Ensure the storage area is well-ventilated.[1]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste.[5]
-
Follow all institutional and local regulations for waste manifest and pickup procedures.
Disposal of Empty Containers:
-
Empty containers that held[1][2][3]triazolo[4,3-a]pyrazine must be triple-rinsed with a suitable solvent.[10]
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste along with the chemical.[10]
-
After triple-rinsing, the original labels on the container should be defaced or removed, and the container can then be disposed of as regular non-hazardous waste, such as in the glassware waste.[6][10]
Disposal "Don'ts"
-
DO NOT dispose of[1][2][3]triazolo[4,3-a]pyrazine down the drain. This can harm aquatic life and is against regulations.[4][5][11]
-
DO NOT dispose of it in the regular trash.
-
DO NOT attempt to neutralize or treat the chemical waste unless you are a trained professional with a specific, validated protocol.
Visualizing the Disposal Workflow
To provide a clear, at-a-glance understanding of the disposal process, the following diagram outlines the key decision points and steps.
Caption: Logical steps for the safe disposal of[1][2][3]triazolo[4,3-a]pyrazine waste.
Quantitative Data Summary
Currently, publicly available safety data sheets and disposal guidelines do not specify quantitative limits (e.g., concentration thresholds for drain disposal). The prevailing guideline is to treat any amount of[1][2][3]triazolo[4,3-a]pyrazine and its contaminated materials as hazardous waste.
| Parameter | Guideline |
| Drain Disposal | Prohibited |
| Landfill (Regular Trash) | Prohibited |
| Incineration | Recommended to be performed by a licensed facility in a chemical incinerator with an afterburner and scrubber.[5] |
By adhering to these procedures, laboratory personnel can ensure the safe and responsible disposal of[1][2][3]triazolo[4,3-a]pyrazine, fostering a secure research environment and upholding their commitment to environmental stewardship.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. (1,2,4)Triazolo(4,3-a)pyrazine | C5H4N4 | CID 249778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. capotchem.com [capotchem.com]
- 5. capotchem.cn [capotchem.cn]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. ethz.ch [ethz.ch]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. vumc.org [vumc.org]
- 11. fishersci.com [fishersci.com]
Safeguarding Researchers: A Comprehensive Guide to Handlingtriazolo[4,3-a]pyrazine
Safeguarding Researchers: A Comprehensive Guide to Handling[1][2][3]triazolo[4,3-a]pyrazine
For Immediate Implementation: This document provides critical safety and logistical information for laboratory personnel handling[1][2][3]triazolo[4,3-a]pyrazine and its derivatives. Adherence to these protocols is essential for ensuring a safe research environment and minimizing the risk of exposure.
Researchers and drug development professionals working with[1][2][3]triazolo[4,3-a]pyrazine must be aware of its potential hazards, which include being harmful if swallowed, in contact with skin, or inhaled, and causing skin and serious eye irritation.[1][4][5] Proper handling and disposal are paramount to mitigate these risks.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is mandatory when handling[1][2][3]triazolo[4,3-a]pyrazine. The following table summarizes the required PPE, categorized by the level of protection.
| PPE Category | Required Equipment |
| Eye and Face | Safety glasses with side-shields conforming to EN166 or NIOSH-approved standards are the minimum requirement.[6] For operations with a risk of splashing or aerosol generation, chemical splash goggles and a face shield worn over the goggles are necessary.[7][8][9] |
| Hand | Chemically resistant gloves must be worn.[9] Disposable nitrile gloves offer broad short-term protection.[7] For prolonged contact or handling of larger quantities, consult the glove manufacturer's resistance guide.[7] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[6][10] |
| Body | A flame-resistant lab coat is required.[8] Clothing that fully covers the legs and ankles, such as long pants, is mandatory.[9] Work clothes should be laundered separately from personal clothing.[1] |
| Foot | Closed-toe and closed-heel shoes must be worn in the laboratory at all times.[7] |
| Respiratory | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][2] If engineering controls are not sufficient, a NIOSH-approved respirator with appropriate cartridges should be used.[2][10] |
Operational Plan: Step-by-Step Handling Procedures
1. Preparation and Engineering Controls:
-
Ensure a calibrated and certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are readily accessible and unobstructed.[3]
-
Designate a specific area for handling[1][2][3]triazolo[4,3-a]pyrazine, away from incompatible materials.[1]
2. Donning PPE:
-
Follow the sequence for donning PPE: first, the lab coat, then respiratory protection (if needed), followed by eye and face protection, and finally, gloves.
3. Chemical Handling:
-
Before use, carefully inspect the container for any damage or leaks.[1]
-
When weighing or transferring the solid compound, use techniques that minimize dust generation.[1]
-
If creating a solution, add the solid to the solvent slowly to avoid splashing.
4. Post-Handling:
Emergency and First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[2][3][6] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2][3] Remove contaminated clothing and wash it before reuse.[1][4] If skin irritation persists, seek medical advice.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3] Remove contact lenses if present and easy to do.[3][4] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and give a glass of water to drink.[2][10] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention. |
Disposal Plan
All waste containing[1][2][3]triazolo[4,3-a]pyrazine must be treated as hazardous waste.
-
Solid Waste: Collect solid residues and contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealed, and appropriate hazardous waste container.[1]
-
Liquid Waste: Collect solutions in a designated, labeled, and sealed hazardous waste container. Do not mix with incompatible waste streams.
-
Disposal: All waste must be disposed of through a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2][3][10] Do not pour down the drain.[2][6]
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. capotchem.cn [capotchem.cn]
- 3. fishersci.com [fishersci.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. (1,2,4)Triazolo(4,3-a)pyrazine | C5H4N4 | CID 249778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. ehs.ucsf.edu [ehs.ucsf.edu]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. Chemical Safety PPE | Environmental Health & Safety | University of Colorado Boulder [colorado.edu]
- 10. capotchem.com [capotchem.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
